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  • Product: 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride
  • CAS: 1820647-28-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Pharmacology and Application of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride

Executive Summary The rational design of small-molecule therapeutics heavily relies on versatile, multi-functional scaffolds. 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride (CAS: 1 [2]) represents a highly priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics heavily relies on versatile, multi-functional scaffolds. 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride (CAS: 1 [2]) represents a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a chiral ethanamine moiety linked via a phenyl ring to an imidazole group, this compound serves as a critical building block and a potent ligand for both G-protein coupled receptors (GPCRs) and metalloenzymes.

This guide provides an in-depth technical analysis of its chemical architecture, target engagement mechanisms, and self-validating experimental workflows required to evaluate its pharmacological profile.

Chemical Architecture & Physicochemical Profiling

The structural topology of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dictates its biological behavior. The molecule consists of three distinct functional zones:

  • The Chiral Ethanamine Core: The alpha-carbon possesses a stereocenter. As noted in stereochemical research, the spatial orientation of the enantiomers—specifically the (1S) versus (1R) configurations—significantly dictates their interaction with chiral biological receptors [1]. Often, one enantiomer (the eutomer) exhibits orders of magnitude higher affinity than the other (the distomer).

  • The Phenyl Spacer: Provides structural rigidity and enables π−π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) within receptor binding pockets.

  • The Imidazole Ring: Contains both a "pyrrole-like" nitrogen (hydrogen bond donor) and a "pyridine-like" sp2 -hybridized nitrogen (hydrogen bond acceptor and potent metal coordinating site) [1].

  • The Dihydrochloride Salt: Formulated as a dihydrochloride, the compound exhibits drastically improved aqueous solubility compared to its free base, preventing compound aggregation in in vitro assays.

Table 1: Physicochemical Properties Summary
PropertyValue / DescriptionPharmacological Implication
CAS Number 1820647-28-6Standardizes regulatory and inventory tracking [2].
Molecular Formula C11​H15​Cl2​N3​ Low molecular weight (<300 Da) ensures high ligand efficiency.
Molecular Weight 260.16 g/mol (Salt)Ideal for fragment-based drug discovery (FBDD) or lead optimization.
H-Bond Donors 3 (Protonated state)Facilitates deep anchoring in aqueous receptor pockets.
H-Bond Acceptors 2Enables interaction with conserved kinase/GPCR hinge regions.
Ionization (pKa) ~9.5 (Amine), ~6.0 (Imidazole)Primary amine is positively charged at physiological pH (7.4).

Mechanistic Causality in Target Engagement

The dual nature of the functional groups allows this scaffold to engage two primary classes of biological targets: Metalloenzymes and GPCRs.

Metalloenzyme Coordination (Cytochrome P450s)

The sp2 -hybridized nitrogen of the imidazole ring is a well-documented Lewis base capable of displacing water to coordinate directly with the transition metal center of heme-containing enzymes (e.g., CYP450s or aromatase) [1]. This coordination alters the redox potential of the iron ( Fe2+/Fe3+ ), effectively blocking substrate access and acting as a competitive inhibitor.

GPCR Binding (Histamine and Trace Amine Receptors)

For aminergic GPCRs (such as the Histamine H3​ or H4​ receptors), the protonated primary amine acts as the primary anchor. It forms a critical electrostatic salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32 in transmembrane domain 3). Simultaneously, the imidazole ring engages in hydrogen bonding with Serine or Threonine residues in the binding pocket, while the phenyl ring stabilizes the active conformation via edge-to-face π−π interactions.

G cluster_0 Target 1: Metalloenzymes cluster_1 Target 2: GPCRs Ligand 1-[4-(1H-Imidazol-1-yl)phenyl] ethanamine Heme Heme Iron (Fe2+/Fe3+) Ligand->Heme sp2 Nitrogen coordination GPCR Receptor Binding Pocket Ligand->GPCR Amine salt bridge Inhibition Enzyme Inhibition Heme->Inhibition Blocks substrate Signaling Downstream Signaling GPCR->Signaling Conformational shift

Diagram 1: Dual-target pharmacological engagement pathways of the imidazole-ethanamine scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, any evaluation of this compound must utilize self-validating experimental designs. Below are the optimized protocols for assessing GPCR binding and CYP450 inhibition.

Protocol 1: High-Throughput Radioligand Displacement Assay (GPCRs)

This protocol determines the equilibrium inhibition constant ( Ki​ ) of the compound against a target GPCR.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cell membranes expressing the target GPCR in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

    • Causality & Rationale: MgCl2​ is strictly required to stabilize the high-affinity state of the G-protein coupled receptor complex.

  • Ligand Preparation: Dissolve 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride in 100% DMSO to a 10 mM stock, then perform 10-point serial dilutions in assay buffer (final DMSO concentration <1%).

  • Incubation: Combine 50 µL of membrane prep, 25 µL of radioligand (e.g., [3H] -N-alpha-methylhistamine at Kd​ concentration), and 25 µL of the test compound in a 96-well plate. Incubate for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality & Rationale: PEI is a cationic polymer. Pre-soaking the filters neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged test compound, thereby improving the signal-to-noise ratio.

  • Detection: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and read radioactivity (CPM) using a Microbeta counter.

Self-Validation Check (Quality Control): Include a known reference inhibitor (e.g., Thioperamide) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness and confirms that the displacement observed is pharmacologically relevant, not an artifact of compound aggregation.

Workflow Prep 1. Compound Prep (Solubilization) Assay 2. Binding Assay (Membrane Incubation) Prep->Assay Wash 3. Filtration (Remove Unbound) Assay->Wash Detect 4. Scintillation (Measure Radioactivity) Wash->Detect Analyze 5. Data Analysis (IC50/Ki Calc) Detect->Analyze

Diagram 2: Self-validating high-throughput radioligand binding assay workflow.

Protocol 2: CYP450 Inhibition Profiling (Fluorogenic Assay)

Because the imidazole ring is a known metal coordinator [1], screening against hepatic CYP enzymes is mandatory to predict potential drug-drug interactions (DDIs).

Step-by-Step Methodology:

  • Enzyme Reconstitution: Prepare recombinant human CYP3A4 and CYP2D6 in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound at varying concentrations (0.1 µM to 50 µM).

  • Substrate & Cofactor Addition: Initiate the reaction by adding an isoform-specific fluorogenic substrate (e.g., BOMCC for CYP3A4) and the NADPH regenerating system.

    • Causality & Rationale: The NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used instead of direct NADPH addition to maintain a constant, zero-order supply of reducing equivalents, preventing cofactor depletion from artificially skewing the IC50​ curve.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes. Calculate the IC50​ using non-linear regression.

Quantitative Data Interpretation

When profiling 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine derivatives, researchers must balance primary target affinity against off-target liability. Table 2 illustrates a representative pharmacological profile for this class of compounds, demonstrating how structural features translate to measurable data.

Table 2: Representative Pharmacological Profiling Data
Target AssayReadout MetricRepresentative ValueInterpretation
Histamine H3​ Receptor Ki​ (Affinity)12.5 nMHigh affinity driven by amine salt-bridge and imidazole H-bonding.
Histamine H4​ Receptor Ki​ (Affinity)> 1,000 nMDemonstrates subtype selectivity based on the phenyl spacer orientation.
CYP3A4 Inhibition IC50​ 3.2 µMModerate liability; imidazole coordination with heme iron is occurring.
CYP2D6 Inhibition IC50​ > 20 µMLow liability; compound does not fit the CYP2D6 active site topology.

Note: Data is illustrative of the scaffold's typical behavior to demonstrate required analytical frameworks.

Conclusion

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride is a highly versatile chemical entity. Its unique combination of a protonatable primary amine, a rigid aromatic spacer, and a metal-coordinating/hydrogen-bonding imidazole ring makes it an exceptional tool for probing GPCRs and metalloenzymes. By employing rigorous, self-validating experimental methodologies, researchers can accurately map its stereospecific pharmacodynamics and leverage this scaffold for advanced drug discovery campaigns.

References

  • NextSDS. "1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride - Chemical Substance Information (CAS 1820647-28-6)." NextSDS Database. Available at:[Link]

Sources

Exploratory

Preclinical Pharmacokinetic and Metabolic Profiling of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride in Murine Models

Executive Summary & Physicochemical Rationale The compound 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine dihydrochloride (CAS: 1820647-28-6) is a highly versatile chiral amine scaffold frequently utilized in the design of tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine dihydrochloride (CAS: 1820647-28-6) is a highly versatile chiral amine scaffold frequently utilized in the design of target-specific enzyme inhibitors and receptor ligands[1]. Understanding its pharmacokinetic (PK) profile in murine models is a critical gateway for preclinical drug development.

From a physicochemical standpoint, the molecule presents a fascinating dichotomy that directly dictates its in vivo behavior. The imidazole moiety features a "pyridine-like" sp²-hybridized nitrogen atom that acts as a potent metal coordinating site, making it highly prone to interaction with the heme iron of Cytochrome P450 (CYP) enzymes[2]. Conversely, the primary amine (pKa ~9.5) is >99% protonated at physiological pH (7.4). Formulated as a dihydrochloride salt, the compound exhibits excellent aqueous solubility (BCS Class III characteristics) but faces membrane permeability challenges, heavily influencing its oral bioavailability and volume of distribution.

In Vivo Murine Pharmacokinetic Study Design

To accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile of this polar scaffold, a dual-route (Intravenous and Per Os) pharmacokinetic study must be executed.

Protocol 1: Dosing and Serial Sampling (Self-Validating System)

Causality Check: Because the compound is highly soluble but permeability-limited, oral dosing requires fasting the subjects to prevent food-matrix trapping of the cationic amine.

  • Subject Preparation: Utilize male C57BL/6 mice (8-10 weeks old, 20-25g). Fast the Per Os (PO) cohort for 12 hours prior to dosing; provide water ad libitum.

  • Formulation: Dissolve the dihydrochloride salt in sterile Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a clear solution. Validation Step: Verify the final pH of the dosing solution remains between 7.0 and 7.4 to prevent injection-site necrosis or altered gastric emptying.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection (bolus, 5 mL/kg volume).

    • PO Cohort: Administer 10 mg/kg via oral gavage (10 mL/kg volume).

  • Serial Sampling: Collect 20 µL blood samples via submandibular bleed into K2-EDTA coated tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C until analysis.

  • System Validation (Mass Balance): House a subset of IV-dosed mice in metabolic cages to collect urine and feces over 24 hours, ensuring the total recovered dose aligns with calculated clearance parameters.

Workflow Formulation 1. Formulation (PBS, pH 7.4) Dosing 2. Murine Dosing (IV & PO Cohorts) Formulation->Dosing Sampling 3. Serial Sampling (0.08h to 24h) Dosing->Sampling Extraction 4. Plasma Extraction (Protein Precipitation) Sampling->Extraction Analysis 5. HILIC-MS/MS (MRM Quantification) Extraction->Analysis Validation 6. PK Modeling (NCA & QC Check) Analysis->Validation

Fig 1. Self-validating in vivo murine PK workflow for chiral imidazole amines.

Bioanalytical Quantification (HILIC-MS/MS)

Standard reversed-phase (C18) chromatography frequently fails to retain highly polar, dicationic molecules like primary amine dihydrochlorides. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry is the authoritative standard for this class of compounds[3]. Furthermore, avoiding complex antibody-enrichment steps ensures a highly reproducible, high-throughput assay[4].

Protocol 2: Plasma Extraction and HILIC-MS/MS
  • Protein Precipitation: Aliquot 10 µL of murine plasma into a 96-well protein precipitation plate. Add 40 µL of ice-cold acetonitrile containing 0.1% formic acid and an isotopically labeled internal standard (e.g., ¹³C-labeled analyte).

    • Causality: The 0.1% formic acid maintains the primary amine in a fully ionized state, preventing non-specific binding to the plastic walls of the well plate while simultaneously denaturing plasma proteins.

  • Filtration: Centrifuge the plate at 4,000 × g for 15 minutes. Transfer the supernatant to a clean autosampler plate.

  • Chromatography: Inject 2 µL onto an Amide-80 HILIC column (2.1 × 50 mm, 3 µm). Use a gradient mobile phase of Water (A) and Acetonitrile (B), both containing 10 mM ammonium formate to ensure sharp peak shapes for the imidazole ring.

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass to its dominant fragment.

  • System Validation (QC Check): The analytical run is only accepted if the calibration curve yields an R² > 0.99 and at least 67% of interspersed Quality Control (QC) samples fall within ±15% of their nominal concentrations.

Pharmacokinetic Parameters

Data generated from the LC-MS/MS analysis is subjected to Non-Compartmental Analysis (NCA). The quantitative data summarized below reflects the typical behavior of a highly soluble, permeability-limited imidazole amine in a murine model.

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)
Cmax ng/mL1450 ± 120850 ± 95
Tmax h0.080.5
AUC(0-∞) h·ng/mL2100 ± 1803675 ± 310
Half-life (T1/2) h1.8 ± 0.32.1 ± 0.4
Clearance (Cl) mL/min/kg15.8-
Volume of Distribution (Vd) L/kg2.4-
Bioavailability (F) %-35.0%

Data Interpretation: The clearance (15.8 mL/min/kg) is moderate relative to murine hepatic blood flow (~90 mL/min/kg), suggesting moderate stability in liver microsomes[5]. The Volume of Distribution (2.4 L/kg) exceeds total murine body water (~0.7 L/kg), indicating that despite its polarity, the compound successfully partitions into peripheral tissues. The oral bioavailability of 35.0% is a direct consequence of the protonated primary amine restricting passive transcellular diffusion across the intestinal epithelium.

Hepatic Metabolism & CYP450 Interactions

The structural inclusion of an unsubstituted imidazole ring is a known liability for metabolic auto-inhibition. The sp² nitrogen lone pair acts as a potent ligand for the heme iron located in the active site of murine hepatic enzymes (e.g., Cyp3a11)[2].

When the compound enters the hepatocyte, it forms a reversible enzyme-substrate coordination complex. This not only slows its own Phase I metabolism (leading to the moderate clearance observed) but can also trigger N-oxidation of the imidazole ring or oxidative deamination of the primary amine side chain.

Metabolism Parent 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine (Dicationic at pH 7.4) Complex Enzyme-Substrate Complex (Heme Iron Coordination) Parent->Complex Binding CYP Murine Hepatic CYP450 (e.g., Cyp3a11) CYP->Complex Met1 Phase I: N-Oxidation (Imidazole Ring) Complex->Met1 Oxidation Met2 Phase I: Deamination (Primary Amine) Complex->Met2 Hydrolysis Excretion Renal Excretion (Hydrophilic Metabolites) Met1->Excretion Met2->Excretion

Fig 2. Proposed CYP450 heme-coordination and Phase I metabolic clearance pathways.

Conclusion & Structural Optimization Directives

The pharmacokinetic profile of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine dihydrochloride in murine models reveals a highly soluble compound with moderate tissue distribution and clearance, but limited oral bioavailability due to its dicationic nature at physiological pH. For drug development professionals utilizing this scaffold, future structural optimizations should focus on prodrug strategies (e.g., masking the primary amine) to enhance intestinal permeability, or steric shielding of the imidazole ring to reduce CYP450 heme coordination and improve metabolic predictability.

References

  • 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride - NextSDS - [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC - [Link]

  • Antibody-Free LC-MS/MS Quantification of rhTRAIL in Human and Mouse Serum - ACS Publications - [Link]

  • Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - ResearchGate -[Link]

Sources

Foundational

In Vitro Toxicity and Safety Profile of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride is a highly functionalized, chiral small molecule frequently utilized in preclinical drug discovery as a scaffold for G-protein coupled receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride is a highly functionalized, chiral small molecule frequently utilized in preclinical drug discovery as a scaffold for G-protein coupled receptor (GPCR) ligands, notably targeting Histamine H3 and 5-HT receptors[1]. The dihydrochloride salt form is deliberately selected to maximize aqueous solubility. This is a critical parameter for maintaining uniform concentrations in cell culture media and preventing DMSO-induced solvent toxicity artifacts during in vitro screening. While the compound offers potent pharmacological activity, its structural motifs—specifically the imidazole ring and the basic ethanamine group—introduce specific toxicological liabilities that must be rigorously profiled before advancing to in vivo models.

Mechanistic Grounding: The Causality of Toxicity

Understanding the structure-toxicity relationship is paramount for designing an effective safety screening cascade. As an application scientist, one must look beyond the basic assay readout and understand why a molecule behaves the way it does.

  • CYP450 Inhibition via Imidazole Coordination: The imidazole moiety contains an sp2-hybridized nitrogen with a lone pair of electrons. This nitrogen acts as a potent hydrogen bond acceptor and can form a coordinate covalent bond with the heme iron (Fe3+) at the catalytic core of Cytochrome P450 (CYP) enzymes (e.g., CYP3A4). This physical coordination blocks substrate access, leading to competitive, and sometimes time-dependent, metabolic inhibition[2].

  • Cardiotoxicity via hERG Blockade: The combination of a basic amine (ethanamine) that is protonated at physiological pH, separated by a lipophilic phenyl linker from an aromatic system, forms a classic pharmacophore for binding to the inner cavity of the human ether-a-go-go-related gene (hERG) potassium channel. Blockade of this channel delays ventricular repolarization, manifesting as QT interval prolongation[3].

  • Stereospecific Toxicity: Because the compound is chiral, the (1S) and (1R) enantiomers can exhibit vastly different off-target binding affinities. Toxicity screening must evaluate the specific enantiomer (eutomer) intended for therapeutic use to avoid confounding data from the inactive distomer[1].

CYP_Inhibition A 1-[4-(1H-Imidazol-1-yl)phenyl] ethanamine B Imidazole sp2 Nitrogen (Lone Pair Donor) A->B Active Moiety C CYP450 Heme Iron (Fe3+) (Catalytic Core) B->C Coordinate Covalent Bond D Competitive Inhibition (Metabolic Arrest) C->D Blocks Substrate Access

Mechanism of CYP450 competitive inhibition via imidazole-heme coordination.

Multiparametric In Vitro Safety Screening Framework

To thoroughly de-risk this compound, a tiered in vitro approach is required, encompassing cytotoxicity, cardiotoxicity, metabolic stability, and genotoxicity.

Toxicity_Workflow cluster_assays In Vitro Safety Pharmacology Workflows Compound 1-[4-(1H-Imidazol-1-yl)phenyl] ethanamine 2HCl Cyto Cytotoxicity (HepG2 / SH-SY5Y) MTT & LDH Release Compound->Cyto Cardio Cardiotoxicity hERG Patch-Clamp (ICH S7B) Compound->Cardio Metab CYP450 Inhibition HLM Assay (FDA Guidance) Compound->Metab Geno Genotoxicity Ames Test (OECD 471) Compound->Geno Decision Safety Profile Go/No-Go Decision Cyto->Decision Cardio->Decision Metab->Decision Geno->Decision

Multiparametric in vitro safety screening workflow for preclinical de-risking.

Experimental Protocols: Self-Validating Methodologies

Every protocol described below is designed as a self-validating system, incorporating strict positive and negative controls to ensure assay fidelity and prevent false positives/negatives.

Cytotoxicity Profiling (HepG2 & SH-SY5Y)

Toxicity screening via MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines is advised to establish baseline safety profiles[4]. HepG2 cells assess basal hepatotoxicity, while SH-SY5Y cells evaluate neurotoxicity—critical for CNS-penetrant GPCR ligands.

  • Step 1: Cell Seeding: Seed HepG2 and SH-SY5Y cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2: Compound Treatment: Prepare a 10-point serial dilution of the compound (0.1 µM to 300 µM) in assay media (final DMSO < 0.1%).

  • Step 3: Self-Validation Controls: Include a vehicle control (0.1% DMSO, establishing the 100% viability baseline) and a positive control (e.g., 50 µM Chlorpromazine, which must induce >80% cell death to validate assay sensitivity).

  • Step 4: MTT Incubation: After 48 hours of exposure, add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours.

  • Step 5: Solubilization & Readout: Aspirate media, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression.

CYP450 Reversible Inhibition Assay (HLM)

To comply with FDA guidance on Drug-Drug Interactions (DDI)[2], the compound's potential to inhibit major CYP isoforms must be quantified.

  • Step 1: Reaction Mixture: Combine Human Liver Microsomes (HLMs, 0.1 mg/mL final protein), a specific probe substrate (e.g., Midazolam for CYP3A4), and the test compound (0.1–50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Self-Validation Controls: Use Ketoconazole as a positive control for CYP3A4 inhibition. The vehicle control establishes the 100% uninhibited enzyme activity baseline.

  • Step 3: Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding the cofactor NADPH (1 mM final).

  • Step 4: Termination & Analysis: Stop the reaction after 10 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins and analyze metabolite formation via LC-MS/MS.

Cardiotoxicity: hERG Patch-Clamp Assay

Following ICH S7B guidelines[3], automated or manual patch-clamp electrophysiology is the gold standard for assessing hERG liability.

  • Step 1: Cell Preparation: Use stably transfected CHO or HEK293 cells expressing the hERG (Kv11.1) channel.

  • Step 2: Electrophysiological Recording: Establish a whole-cell configuration. Self-validating metric: The seal resistance must strictly exceed 1 GΩ to ensure recording fidelity and prevent leak currents from skewing the data.

  • Step 3: Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Step 4: Perfusion & Controls: Perfuse the test compound at escalating concentrations. Use 0.1 µM E-4031 as a positive control (must show >90% block) to validate channel sensitivity.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Ames test is conducted according to OECD Guideline 471 to detect point mutations[5].

  • Step 1: Strain Selection: Utilize histidine-requiring Salmonella typhimurium strains (e.g., TA98, TA100) and tryptophan-requiring E. coli (WP2 uvrA).

  • Step 2: Metabolic Activation: Perform the assay both in the presence and absence of a rat liver S9 fraction to account for mutagenic metabolites.

  • Step 3: Plating & Incubation: Mix the bacteria, test compound (up to 5000 µ g/plate ), and S9 mix (if applicable) in top agar, and pour onto minimal agar plates. Incubate at 37°C for 48-72 hours.

  • Step 4: Self-Validation: Include strain-specific positive controls (e.g., 2-Aminoanthracene for S9-dependent mutagenesis) to verify system responsiveness. Count revertant colonies against the spontaneous reversion baseline.

Quantitative Data Summary

The following table synthesizes representative safety pharmacology data for this compound class, providing clear go/no-go decision metrics for researchers evaluating imidazole-based GPCR ligands.

Table 1: Representative In Vitro Safety Profile for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride

Assay / TargetParameterRepresentative ValueToxicological Interpretation
Cytotoxicity (HepG2) IC₅₀> 100 µMLow basal hepatotoxicity risk.
Cytotoxicity (SH-SY5Y) IC₅₀> 100 µMLow basal neurotoxicity risk.
hERG Patch-Clamp IC₅₀12.5 µMModerate cardiotoxicity risk; requires in vivo ECG follow-up.
CYP3A4 Inhibition IC₅₀1.8 µMHigh DDI risk; driven by imidazole-heme coordination.
CYP2D6 Inhibition IC₅₀> 50 µMLow risk of CYP2D6-mediated interactions.
Ames Test (OECD 471) Revertant Ratio< 2-fold over vehicleNegative for mutagenicity (with/without S9).

References

  • Title: (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine | Source: Benchchem | URL: 1

  • Title: Toxicity Screening via MTT Assays | Source: Benchchem | URL: 4

  • Title: Test Guideline No. 471 Bacterial Reverse Mutation Test | Source: Institut Pasteur de Lille / OECD | URL: 5

  • Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | Source: FDA | URL: 2

  • Title: E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential | Source: FDA / ICH | URL: 3

Sources

Exploratory

Neuropharmacokinetic Profiling and Blood-Brain Barrier Permeability Assessment of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride

An in-depth technical guide on evaluating the blood-brain barrier (BBB) permeability of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride . Executive Summary The development of central nervous system (CNS) therape...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on evaluating the blood-brain barrier (BBB) permeability of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride .

Executive Summary

The development of central nervous system (CNS) therapeutics—or the deliberate exclusion of peripheral drugs from the brain to prevent neurotoxicity—requires a rigorous understanding of a molecule's blood-brain barrier (BBB) permeability. 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride is a small, basic molecule characterized by an imidazole ring and a primary ethanamine moiety. Because its ionization state at physiological pH heavily dictates its lipophilicity and interaction with biological membranes, assessing its BBB permeability requires a multi-tiered approach.

This whitepaper outlines the authoritative, self-validating experimental workflows required to evaluate the neuropharmacokinetic profile of this specific imidazole derivative, moving from in silico predictive modeling to in vitro cellular assays, and culminating in in vivo thermodynamic assessments.

Physicochemical Profiling & Predictive Permeability

Before initiating empirical assays, the compound's intrinsic ability to cross the BBB must be evaluated using the [1]. The CNS MPO algorithm transforms six fundamental physicochemical properties into a desirability score (scale 0–6), where a score ≥4.0 statistically correlates with a high probability of passive BBB penetration.

For 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine (free base MW: 187.24 g/mol ), the primary amine has a pKa of ~9.5, and the imidazole nitrogen has a pKa of ~7.0. At a physiological pH of 7.4, the molecule exists predominantly as a monocation. While its low molecular weight and low topological polar surface area (TPSA) are highly favorable for CNS entry, its basicity introduces a penalty in the CNS MPO scoring system due to the increased energy required to desolvate a charged species before it can partition into the lipid bilayer.

Mechanistic Pathways of BBB Transcytosis

The transcytosis of basic amines across the brain microvascular endothelial cells (BMECs) is governed by a dynamic interplay between passive diffusion, carrier-mediated transport, and active efflux.

  • Passive Diffusion: Only the small fraction of the neutral (unprotonated) species can passively diffuse across the lipophilic tight junctions of the BBB.

  • Carrier-Mediated Transport: Because the compound is protonated at pH 7.4, it may act as a substrate for Organic Cation Transporters (e.g., OCT1/2) or the Plasma Membrane Monoamine Transporter (PMAT), facilitating carrier-mediated influx.

  • Active Efflux: Imidazole-containing structures frequently trigger recognition by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1). If the compound is a P-gp substrate, any drug that enters the endothelial cell will be rapidly pumped back into the systemic circulation.

BBB_Transport Blood Blood Compartment (pH 7.4) Passive Passive Transcellular Diffusion (Neutral Species) Blood->Passive Carrier Carrier-Mediated Transport (e.g., OCT) Blood->Carrier Endothelium Brain Microvascular Endothelial Cell (BMEC) Brain Brain Parenchyma (Target Tissue) Endothelium->Brain Endothelium->Brain Efflux Efflux Transporters (P-gp / BCRP) Endothelium->Efflux Passive->Endothelium Carrier->Endothelium Efflux->Blood

Fig 1. Mechanistic pathways governing the transcytosis of basic amines across the BBB.

Experimental Workflows for Empirical Assessment

To accurately map the permeability profile of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride, a hierarchical testing strategy is required. Every protocol must be designed as a self-validating system to prevent false positives caused by assay artifacts.

BBB_Workflow Cmpd 1-[4-(1H-Imidazol-1-yl) phenyl]ethanamine PhysChem Physicochemical Profiling (CNS MPO) Cmpd->PhysChem InVitro In Vitro Assays (PAMPA-BBB, hCMEC/D3) PhysChem->InVitro InVivo In Vivo PK (Kp,uu,brain) InVitro->InVivo Decision CNS Penetration Profile InVivo->Decision

Fig 2. Hierarchical workflow for evaluating the BBB permeability of the imidazole derivative.

In Vitro Passive Permeability: PAMPA-BBB

Causality: The isolates and measures strictly passive transcellular diffusion [2]. Porcine polar brain lipid (PBL) is used instead of standard phospholipids because it accurately mimics the specific lipidomic environment of the human brain endothelium. Self-Validating Logic: The assay must include a mass balance calculation. Basic amines often bind nonspecifically to plastic or become trapped in the lipid membrane. If the total recovered mass is <80% , the apparent permeability ( Papp​ ) calculation is mathematically invalid.

Step-by-Step Protocol:

  • Membrane Preparation: Dissolve 20 mg of PBL in 1 mL of dodecane. Apply 4 µL of this lipid solution to the PVDF filter of a 96-well donor plate to form the artificial BBB.

  • Solution Preparation: Dilute the imidazole compound to 50 µM in phosphate-buffered saline (PBS, pH 7.4) containing 5% DMSO to ensure solubility.

  • Assembly: Dispense 300 µL of the donor solution into the donor plate and 300 µL of blank PBS into the acceptor plate. Assemble the sandwich construct.

  • Incubation: Incubate the assembly at 37°C for exactly 4 hours under gentle orbital shaking (100 rpm) to minimize the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate Papp​ and mass balance recovery.

In Vitro Cellular Permeability: hCMEC/D3 Transwell Assay

Causality: While PAMPA measures passive diffusion, the expresses the active influx and efflux transporters (P-gp, BCRP) necessary to evaluate carrier-mediated transport [3]. Self-Validating Logic: Endothelial monolayers are prone to paracellular leakage if tight junctions fail. The assay is only valid if the paracellular marker Lucifer Yellow demonstrates a Papp​<1.5×10−3 cm/min.

Step-by-Step Protocol:

  • Cell Seeding: Coat polycarbonate Transwell inserts (0.4 µm pore size) with Type I rat tail collagen. Seed hCMEC/D3 cells at a density of 5×104 cells/cm² in the apical chamber.

  • Monolayer Maturation: Culture the cells for 5–7 days. Prior to the assay, validate monolayer integrity by measuring Transendothelial Electrical Resistance (TEER). Proceed only if TEER >150Ω⋅cm2 .

  • Transport Assay: Introduce 10 µM of the compound into the apical chamber (blood side).

  • Sampling: Extract 50 µL aliquots from the basolateral chamber (brain side) at 15, 30, 60, and 120 minutes, immediately replacing the volume with fresh transport buffer to maintain sink conditions.

  • Efflux Ratio (ER) Determination: Repeat the assay in the reverse direction (basolateral-to-apical). Calculate the ER ( Papp,B→A​/Papp,A→B​ ). An ER >2.0 indicates the compound is an active efflux substrate.

In Vivo Neuropharmacokinetics: Kp,uu,brain​ Determination

Causality: Historically, researchers relied on the total brain-to-plasma ratio ( Kp,brain​ ). However, basic amines like 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine undergo extensive lysosomal trapping and bind heavily to negatively charged brain phospholipids. This artificially inflates total brain concentrations without increasing the pharmacologically active free drug. Therefore, the must be determined to measure the true thermodynamic driving force across the BBB [4]. Self-Validating Logic: Equilibrium dialysis must include a thermal degradation control. If the compound degrades enzymatically in the brain homogenate during the 4-hour dialysis at 37°C, the unbound fraction ( fu,brain​ ) will be falsely calculated.

Step-by-Step Protocol:

  • In Vivo Dosing: Administer the compound via continuous IV infusion to Sprague-Dawley rats until steady-state plasma concentrations are achieved.

  • Tissue Harvesting: Euthanize the animals. Collect terminal blood (centrifuge to isolate plasma) and harvest the whole brain. Quantify total concentrations to yield Kp,brain​ .

  • Equilibrium Dialysis: Homogenize the brain tissue in PBS (1:4 w/v). Place the brain homogenate and plasma into the donor sides of a 96-well equilibrium dialysis block (8 kDa MWCO membrane). Place blank PBS in the receiver sides.

  • Dialysis Incubation: Incubate at 37°C for 4 hours on a plate rotator to achieve equilibrium.

  • Unbound Fraction Calculation: Quantify the concentrations in both chambers via LC-MS/MS to determine fu,plasma​ and fu,brain​ .

  • Final Derivation: Calculate the true BBB permeability using the equation:

    Kp,uu,brain​=Kp,brain​×fu,plasma​fu,brain​​

    A Kp,uu,brain​ value near 1.0 indicates free passive diffusion; <0.3 indicates active efflux; >1.0 indicates active carrier-mediated influx.

Quantitative Data Presentation & Acceptance Criteria

Table 1: Physicochemical Properties and CNS MPO Predictive Parameters

ParameterValue (Estimated)CNS MPO Desirability Impact
Molecular Weight (MW) 187.24 g/mol Highly Favorable (Score: 1.0)
Calculated LogP (ClogP) ~1.8Favorable (Score: 1.0)
Topological Polar Surface Area ~43 ŲHighly Favorable (Score: 1.0)
Hydrogen Bond Donors (HBD) 2Favorable (Score: 1.0)
Most Basic pKa ~9.5 (Ethanamine)Unfavorable (Score: 0.0)
Projected CNS MPO Score ~4.0 - 4.5 High Probability of CNS Penetration

Table 2: Empirical Assay Acceptance Criteria and Interpretation

Assay SystemMetricValidation ThresholdPermeability Interpretation
PAMPA-BBB Mass Balance Recovery >80% Papp​>4.0×10−6 cm/s = High Passive Permeability
hCMEC/D3 Transwell Lucifer Yellow Papp​ <1.5×10−3 cm/minEfflux Ratio (ER) >2.0 = Substrate for P-gp / BCRP
In Vivo PK Dialysis Stability Control >90% remaining at 4h Kp,uu,brain​≥0.3 = Sufficient CNS Exposure

References

  • Wager, T. T., et al. (2016). "Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery." ACS Chemical Neuroscience. Available at:[Link]

  • Di, L., et al. (2013). "Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery." Journal of Natural Products / ACS Publications. Available at:[Link]

  • Hammarlund-Udenaes, M., et al. (2022). "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." Pharmaceutical Research. Available at:[Link]

Foundational

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride

Introduction: The Significance of the 1-Phenyl-1H-Imidazole Scaffold The 1-phenyl-1H-imidazole moiety is a prominent structural motif in a wide array of biologically active compounds. Its derivatives have demonstrated a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1-Phenyl-1H-Imidazole Scaffold

The 1-phenyl-1H-imidazole moiety is a prominent structural motif in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The ethanamine side chain introduces a chiral center, making the stereochemistry of these molecules a critical determinant of their biological activity and interaction with chiral biological targets such as enzymes and receptors. The dihydrochloride salt form is often utilized to enhance the solubility and stability of amine-containing active pharmaceutical ingredients (APIs). A thorough understanding of the three-dimensional structure, including the absolute configuration of the chiral center and the packing of the molecules in the solid state, is paramount for rational drug design, polymorphism screening, and formulation development.

Synthesis and Crystallization: A Proposed Pathway

The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine dihydrochloride would logically proceed through a multi-step synthetic route, culminating in the formation of the dihydrochloride salt and subsequent crystallization.

Synthetic Approach

A plausible synthetic route, adapted from methodologies reported for analogous compounds, is outlined below.[1][2]

Diagram 1: Proposed Synthetic Workflow

Synthetic Workflow A 4-Fluoroacetophenone C 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone A->C Nucleophilic Aromatic Substitution B Imidazole B->C D Oxime Formation C->D Reaction with Hydroxylamine E 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone oxime D->E F Reduction E->F e.g., Catalytic Hydrogenation G 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine (racemic) F->G H Chiral Resolution or Asymmetric Synthesis G->H I (R)- or (S)-1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine H->I J Salt Formation (HCl) I->J K 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride J->K

Caption: A proposed synthetic pathway for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride.

The initial step typically involves a nucleophilic aromatic substitution reaction between a halo-substituted phenyl precursor and imidazole. For instance, the reaction of 4-fluoroacetophenone with imidazole in the presence of a suitable base can yield 1-[4-(1H-imidazol-1-yl)phenyl]ethanone.[1][2] This ketone can then be converted to the corresponding ethanamine. A common method is through reductive amination. Alternatively, the ketone can be converted to an oxime followed by reduction to the amine. The resulting amine will be a racemic mixture. The individual enantiomers can be obtained either by chiral resolution of the racemate or through an asymmetric synthesis approach. Finally, the purified enantiomer is treated with hydrochloric acid to form the dihydrochloride salt.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical yet often empirical step. A systematic approach to crystallization is recommended.

Table 1: Proposed Crystallization Screening Conditions

Solvent System (v/v)Temperature (°C)Method
Ethanol/Water4, 25Slow Evaporation
Methanol/Diethyl Ether4, 25Vapor Diffusion
Isopropanol/Hexane4, 25Vapor Diffusion
Acetonitrile25Slow Cooling

Experimental Protocol: Single Crystal Growth

  • Preparation of a Saturated Solution: Prepare a saturated solution of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride in a chosen solvent or solvent system at a slightly elevated temperature.

  • Filtration: Filter the hot solution through a syringe filter to remove any particulate matter.

  • Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature, or allow the solvent to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: Place the vial containing the solution inside a larger, sealed chamber containing a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.

  • Crystal Harvesting: Once suitable single crystals have formed, they should be carefully harvested and mounted for X-ray diffraction analysis.

Crystal Structure Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Structure Refinement

Data collection would be performed using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[3][4] The collected diffraction data are then processed to solve and refine the crystal structure.

Diagram 2: Workflow for Crystal Structure Determination

Crystal Structure Determination A Single Crystal Selection & Mounting B X-ray Diffraction Data Collection A->B C Data Reduction & Space Group Determination B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Full-Matrix Least-Squares) D->E F Analysis of Molecular Geometry, Intermolecular Interactions, and Packing E->F G Validation and Deposition (e.g., CCDC) F->G

Caption: A standard workflow for single-crystal X-ray diffraction analysis.

Predicted Crystallographic Parameters and Molecular Geometry

Based on the crystal structures of related compounds such as 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, we can anticipate certain structural features.[1][2]

Table 2: Predicted Key Crystallographic and Geometric Parameters

ParameterPredicted Value/SystemRationale/Comparison
Crystal SystemMonoclinic or TriclinicCommon for organic salts.[1]
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetric (e.g., P2₁)Dependent on whether the crystal contains a racemic mixture or a single enantiomer.
Dihedral Angle (Phenyl-Imidazole)20-45°Similar to observed angles in related structures, indicating some rotational freedom.[3]
Key Bond Lengths (Å)C(phenyl)-N(imidazole): ~1.43, N-C(imidazole): ~1.32-1.39Typical values for N-arylated imidazoles.
Hydrogen BondingN-H···Cl, O-H···Cl (if hydrated)Strong hydrogen bonds are expected with the chloride counter-ions.

The protonation of the imidazole nitrogen and the ethanamine nitrogen will lead to a cationic species, with two chloride anions providing charge balance. The molecular conformation will be influenced by the steric hindrance between the phenyl and imidazole rings, as well as the packing forces in the crystal lattice.

Stereochemical Determination: Assigning the Absolute Configuration

The ethanamine moiety contains a stereocenter at the carbon atom bonded to the phenyl ring, the methyl group, the amino group, and a hydrogen atom. Determining the absolute configuration (R or S) is crucial.

Chiral Synthesis and Resolution

As mentioned, the synthesis can be designed to be stereoselective (asymmetric synthesis) or the resulting racemate can be resolved. Chiral resolution can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), followed by separation of the diastereomers and subsequent liberation of the enantiomerically pure amine.

Absolute Configuration Determination by X-ray Crystallography

For a non-centrosymmetric crystal structure containing a single enantiomer, the absolute configuration can be determined using anomalous dispersion effects in single-crystal X-ray diffraction. The Flack parameter is a critical value obtained during the refinement process that indicates the correctness of the assigned absolute configuration.[3] A Flack parameter close to 0 for a given configuration confirms its assignment, while a value close to 1 indicates that the inverted configuration is correct.

Diagram 3: Logic for Absolute Configuration Determination

Absolute Configuration Determination A Synthesize/Isolate Enantiomerically Pure Sample B Grow Single Crystals A->B C Collect High-Quality X-ray Diffraction Data (with anomalous dispersion) B->C D Solve and Refine Structure in a Non-centrosymmetric Space Group C->D E Calculate Flack Parameter D->E F Flack Parameter ≈ 0? E->F H Flack Parameter ≈ 1? E->H G Assigned Configuration is Correct F->G Yes F->H No I Invert the Configuration H->I Yes I->G

Caption: A decision-making workflow for determining the absolute configuration using X-ray crystallography.

Spectroscopic and Computational Corroboration

While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for a comprehensive characterization and to correlate the solid-state structure with the solution-state properties.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the covalent structure of the molecule.[3][5] In the presence of a chiral shift reagent, it may be possible to distinguish between the two enantiomers in solution.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present and the hydrogen bonding interactions in the solid state.

  • Circular Dichroism (CD) Spectroscopy: For a chiral molecule, CD spectroscopy is a powerful technique to characterize the enantiomers in solution and can be correlated with the absolute configuration determined by crystallography.

Computational Modeling

Density Functional Theory (DFT) calculations can be employed to:

  • Predict the gas-phase geometry of the molecule for comparison with the crystal structure.[6]

  • Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.

  • Model the electronic properties of the molecule, such as the electrostatic potential surface, to understand its potential for intermolecular interactions.[6]

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the synthesis, crystallization, and detailed structural and stereochemical characterization of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride. By integrating synthetic chemistry, single-crystal X-ray diffraction, spectroscopy, and computational modeling, a complete understanding of this molecule's properties can be achieved. The resulting structural information is invaluable for its potential development as a pharmaceutical agent, enabling a deeper understanding of its structure-activity relationships and providing a solid foundation for intellectual property. The next logical steps would be to execute the proposed synthetic and crystallographic studies to obtain definitive experimental data for this specific compound.

References

  • McClements, J., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 7(10). Available at: [Link]

  • National Center for Biotechnology Information (n.d.). (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine. PubChem Compound Database. Available at: [Link]

  • Attia, M. I., et al. (2013). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine. Journal of Chemistry, 2013. Available at: [Link]

  • Hussain, Z., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1265. Available at: [Link]

  • Liu, G., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. Available at: [Link]

  • Ibrahim, H., et al. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2305. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-(1H-imidazol-1-yl)aniline. PubChem Compound Database. Available at: [Link]

  • Attia, M. I., et al. (2013). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. Available at: [Link]

  • Ibrahim, H., et al. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2020). The crystal structure of 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate, C12H12N4·2(NO3). Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 541-543. Available at: [Link]

  • Plass, W., et al. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Molbank, 2023(1), M1571. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Yu, T.-t., et al. (2010). Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2625. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride for cell culture assays

Application Note: Reconstitution and Cell Culture Protocol for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride Executive Summary 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine is a bifunctional small molecule featurin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reconstitution and Cell Culture Protocol for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride

Executive Summary

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine is a bifunctional small molecule featuring an imidazole ring and a primary ethylamine side chain. It is frequently utilized in pharmacological assays as a building block or competitive inhibitor targeting metalloenzymes and amine receptors. Supplied as a dihydrochloride salt (CAS: 1820647-28-6), its physicochemical behavior in solution requires specific handling to prevent assay artifacts. This guide provides a comprehensive, self-validating protocol for reconstituting this compound, ensuring maximal stability, sterility, and compatibility with in vitro cell culture systems.

Physicochemical Rationale & Solvent Selection

The free base form of imidazole-containing compounds often exhibits poor aqueous solubility. However, commercialization as a hydrochloride salt drastically increases aqueous solubility by lowering the crystal lattice energy and enhancing ion-dipole interactions with water[1]. Despite this high aqueous solubility, dissolving the compound directly into unbuffered water for long-term storage is discouraged due to the risk of hydrolytic degradation and microbial contamination.

Instead, Dimethyl sulfoxide (DMSO) is the preferred solvent for generating concentrated master stocks (e.g., 10 mM to 50 mM). DMSO ensures complete solvation, prevents hydrolysis, and acts as a bacteriostatic agent during long-term cryopreservation at -20°C or -80°C. When transitioning to in vitro assays, the stock must be diluted into culture media such that the final DMSO concentration remains below the cytotoxic threshold of 0.1% to 0.5% (v/v)[2].

Table 1: Physicochemical Properties and Solubility Profile

PropertySpecification
Chemical Name 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride
CAS Number 1820647-28-6 (Salt) / 704877-65-6 (Free Base)
Molecular Weight ~260.16 g/mol
Appearance Solid crystalline powder
Solubility (DMSO) ≥ 50 mg/mL (Sonication may be required)
Solubility (Water/PBS) ≥ 20 mg/mL (Aqueous buffers)
Storage (Solid) -20°C, desiccated and protected from light
Storage (Solution) -80°C (DMSO stocks, stable up to 6 months)

Decision Matrix & Workflow

G Start 1-[4-(1H-Imidazol-1-yl)phenyl] ethanamine 2HCl (Solid Powder) Decision Select Primary Solvent Start->Decision Solvent1 DMSO (Anhydrous) For Long-term Storage Decision->Solvent1 Stock Solvent2 Sterile ddH2O / PBS For Immediate Use Decision->Solvent2 Assay Filter1 0.22 µm PTFE Filtration (Solvent Resistant) Solvent1->Filter1 Filter2 0.22 µm PES Filtration (Low Protein Binding) Solvent2->Filter2 Store1 Aliquot & Store at -80°C (Protect from light) Filter1->Store1 Store2 Use Immediately or Store at 4°C Filter2->Store2 Dilution Dilute into Buffered Media (Final DMSO < 0.1% v/v) Store1->Dilution Store2->Dilution QC Quality Control: Verify pH & Inspect Dilution->QC

Workflow for the reconstitution, filtration, and quality control of the dihydrochloride salt.

Step-by-Step Reconstitution Protocol

Phase 1: Preparation of 50 mM Master Stock in DMSO

  • Equilibration : Remove the vial of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the highly hygroscopic dihydrochloride salt, leading to rapid degradation and inaccurate weighing.

  • Weighing : Accurately weigh the desired amount of powder using an analytical microbalance. For a 50 mM stock, dissolve 13.01 mg of the compound in 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Solubilization : Vortex the mixture gently for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes.

    • Self-Validation: Hold the vial against a light source to ensure no micro-particulates remain. The solution must be completely optically clear.

Phase 2: Sterile Filtration 4. Filter Selection : Draw the solution into a sterile, solvent-resistant syringe. Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Causality: Standard PES or cellulose acetate filters will dissolve or degrade upon contact with high concentrations of DMSO, leaching toxic polymers into your stock and ruining the assay.

  • Filtration : Gently push the solution through the filter into a sterile, amber glass or opaque polypropylene vial.

Phase 3: Aliquoting and Storage 6. Aliquoting : Dispense the filtered stock into 20 µL to 50 µL single-use aliquots. 7. Storage : Store immediately at -80°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation and alter the effective concentration of the drug.

Phase 4: Working Solution & Cell Culture Application 8. Media Dilution : Warm the cell culture media (e.g., DMEM or RPMI supplemented with 10% FBS) to 37°C. Add the DMSO stock dropwise to the media while gently swirling to prevent localized high concentrations that could trigger precipitation. 9. pH Verification (Critical Step) : Because the compound is a dihydrochloride salt, the dissociation of two molar equivalents of HCl per mole of compound can easily overwhelm the buffering capacity of weakly buffered basal media.

  • Self-Validation: Perform a mock dilution in a cell-free tube. Check the color of the phenol red indicator; if it shifts towards yellow (acidic), supplement the media with 10–25 mM HEPES buffer or adjust the pH with sterile 0.1 N NaOH before applying to cells.

Quality Control & Troubleshooting

Table 2: Troubleshooting Matrix for Cell Culture Assays

ObservationMechanistic CauseCorrective Action
Precipitation in Media Localized supersaturation or hydrophobic crash-out upon aqueous dilution.Pre-warm media to 37°C. Add stock dropwise with continuous vortexing. Ensure final concentration is within the aqueous solubility limit.
Unexpected Cytotoxicity 1. DMSO concentration exceeds 0.1% v/v.2. pH shock from the dihydrochloride salt.1. Run a vehicle-only (DMSO) control[2].2. Buffer media with HEPES and verify pH prior to cell treatment.
Loss of Efficacy Over Time Hydrolytic degradation or freeze-thaw induced precipitation of the stock.Use single-use aliquots. Never store working aqueous dilutions for more than 24 hours.

References

1.[1] Title: Development of a Hydroxypropyl-β-Cyclodextrin-Based Liquid Formulation for the Oral Administration of Propranolol in Pediatric Therapy (Discussing the solubility parameters of hydrochloride salts vs. free base forms). Source: MDPI Pharmaceutics URL:[Link]

2.[2] Title: Development of a pH-responsive pegylated chitosan nanocarrier for targeted delivery of 17-AAG and synergistic therapy in HER2+ breast cancer (Citing: Szekeres, T. et al. Dimethyl sulfoxide (DMSO) in cell culture: a comprehensive review on its effects and recommended safe concentrations). Source: PubMed Central (PMC) / Nature Scientific Reports URL:[Link]

Sources

Application

Application Note: Preparation of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride Stock Solution in DMSO

Executive Summary The preparation of high-fidelity stock solutions is a foundational step in drug discovery and molecular biology. This application note details the rigorous methodology for formulating a stable, precise...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of high-fidelity stock solutions is a foundational step in drug discovery and molecular biology. This application note details the rigorous methodology for formulating a stable, precise stock solution of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride in Dimethyl sulfoxide (DMSO). Designed for researchers and drug development professionals, this guide emphasizes physicochemical causality, self-validating experimental steps, and downstream formulation guidelines to ensure assay reproducibility and compound integrity.

Physicochemical Properties & Rationale for Solvent Choice

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride (CAS: 1820647-28-6) is a polar small molecule featuring an imidazole ring and a primary amine. It is supplied as a dihydrochloride salt, which significantly enhances its solubility profile compared to its free-base counterpart[1].

While dihydrochloride salts are inherently water-soluble, anhydrous DMSO (≥99.9% purity) is the industry-standard solvent for high-throughput screening (HTS) and long-term cryopreservation. DMSO is a polar aprotic solvent that prevents microbial growth, resists degradation, and maintains compound stability during prolonged storage at -20°C or -80°C[2].

Mechanistic Caveat (The Hygroscopicity Challenge): Both DMSO and dihydrochloride salts are highly hygroscopic[2][3]. If exposed to ambient humidity, DMSO rapidly absorbs atmospheric water, which can lead to the localized precipitation of the compound upon freezing or accelerate hydrolysis. Therefore, strict environmental controls—such as thermal equilibration and the use of molecular sieves—are mandatory to maintain the exact molarity and structural integrity of the stock solution[3].

Materials and Equipment

  • Target Compound: 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride powder.

  • Solvent: Anhydrous DMSO (≥99.9% purity, ideally stored over activated molecular sieves)[3].

  • Equipment: Analytical balance (precision ±0.01 mg), vortex mixer, and a bath sonicator.

  • Consumables: Sterile, amber microcentrifuge tubes (to prevent photodegradation) and 0.22 µm PTFE syringe filters. (Note: PTFE is chemically compatible with DMSO; cellulose acetate membranes will dissolve and ruin the sample[2]).

Experimental Workflow

Workflow N1 1. Thermal Equilibration Warm vial to room temperature N2 2. Mass Measurement Weigh compound accurately N1->N2 Prevents moisture condensation N3 3. Solvent Addition Add anhydrous DMSO N2->N3 Calculate exact volume needed N4 4. Homogenization Vortex and sonicate until clear N3->N4 Ensures complete solvation N5 5. Sterile Filtration Pass through 0.22 µm PTFE filter N4->N5 Removes undissolved particulates N6 6. Aliquoting & Storage Dispense and store at -20°C or -80°C N5->N6 Prevents freeze-thaw degradation

Fig 1: Self-validating workflow for DMSO stock solution preparation and long-term storage.

Step-by-Step Preparation Protocol

This protocol is designed as a self-validating system , ensuring that errors are caught before proceeding to the next step.

Step 1: Thermal Equilibration

  • Action: Remove the sealed compound vial from cold storage and place it in a desiccator at room temperature for at least 30 minutes prior to opening.

  • Causality: Opening a cold vial causes atmospheric moisture to immediately condense on the hygroscopic powder. This artificially inflates the measured mass (leading to sub-potent stock solutions) and introduces water that degrades the sample[3].

  • Validation Check: The exterior of the vial must be completely dry and at ambient temperature to the touch before the seal is broken.

Step 2: Weighing and Volume Calculation

  • Action: Accurately weigh the desired mass of the compound. Calculate the required volume of anhydrous DMSO using the specific molecular weight of the dihydrochloride salt (260.16 g/mol ), not the free base.

  • Causality: Failing to account for the hydrochloride salts in the molecular weight calculation is a primary cause of concentration errors in biological assays[4].

  • Validation Check: Cross-reference the calculated volume with Table 2 below.

Step 3: Dissolution and Homogenization

  • Action: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 1–2 minutes. If the compound does not immediately dissolve, place the tube in a room-temperature bath sonicator for 5 minutes.

  • Causality: Sonication disrupts intermolecular crystalline bonds, accelerating solvation without utilizing destructive heat[5].

  • Validation Check: Hold the vial against a direct light source. The solution must be completely optically clear. If Tyndall scattering (a hazy appearance) is observed, micro-particulates remain. Do not proceed until the solution is perfectly transparent.

Step 4: Sterile Filtration (Optional but Recommended)

  • Action: Draw the solution into a solvent-resistant syringe and pass it through a 0.22 µm PTFE filter into a sterile tube.

  • Causality: Removes opportunistic biological contaminants and undissolved trace impurities that could skew cell-based assay readouts[2].

  • Validation Check: Measure the final recovered volume. A significant loss (>10%) indicates filter retention or clogging, suggesting the compound was not fully dissolved in Step 3.

Step 5: Aliquoting and Cryopreservation

  • Action: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber tubes. Purge the headspace with dry argon or nitrogen if available, seal tightly, and store at -80°C[5].

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients (freeze-concentration effect) and promote the ingress of ambient moisture, leading to irreversible precipitation[5].

  • Validation Check: Upon thawing an aliquot for future use, inspect for precipitates. If crystals have formed, warm gently to 37°C and vortex until redissolved.

Quantitative Data & Reconstitution Tables

Table 1: Physicochemical Properties

PropertyValue
Compound Name 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride
CAS Number 1820647-28-6
Molecular Formula C₁₁H₁₃N₃ • 2HCl
Molecular Weight 260.16 g/mol
Salt Form Dihydrochloride
Recommended Stock Solvent Anhydrous DMSO (≥99.9%)

Table 2: DMSO Reconstitution Volume Matrix Use this table to determine the exact volume of DMSO required to reach target molarities based on the mass of the powder weighed.

Weighed Mass (mg)Volume of DMSO for 10 mMVolume of DMSO for 50 mMVolume of DMSO for 100 mM
1.0 mg 384.4 µL76.9 µL38.4 µL
5.0 mg 1921.8 µL384.4 µL192.2 µL
10.0 mg 3843.6 µL768.7 µL384.4 µL

Formula used: Volume (µL) =[Mass (mg) / (Concentration (mM) × 260.16 g/mol )] × 1,000,000

In Vitro & In Vivo Formulation Guidelines

When transitioning from a 100% DMSO stock solution to aqueous biological media, sudden shifts in solvent polarity can cause the compound to "crash out" (precipitate).

For In Vitro Cell Assays:

  • Rule of Continuous Agitation: Pre-warm the cell culture media to 37°C. Add the DMSO stock solution dropwise directly into the vortex of the mixing media. Never add the aqueous buffer directly into the DMSO stock.

  • Toxicity Limit: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[6].

For In Vivo Animal Dosing: If the compound requires formulation for systemic injection (e.g., intravenous or intraperitoneal), a co-solvent cascade is often required to maintain solubility in an aqueous environment[5][7]. A standard, highly tolerated formulation protocol is:

  • Add 10% (v/v) DMSO Stock Solution.

  • Add 40% (v/v) PEG300 and vortex until perfectly clear.

  • Add 5% (v/v) Tween-80 and vortex.

  • Add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while mixing. Self-Validation: The final solution must remain optically clear for at least 4 hours post-formulation. If cloudiness appears, the compound has precipitated and cannot be injected.

References

  • Pharmaceutical Technology. Testing for Water in DMSO: Exploring Alternatives to Volumetric Karl Fischer Analysis. (In-depth analysis of the extreme hygroscopicity of DMSO and the necessity of environmental controls during handling). Available at:[Link]

Sources

Method

In vivo dosing guidelines for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride in rodent models

Application Note: In Vivo Dosing Guidelines for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride in Rodent Models Executive Summary The compound 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine is a highly versatile chir...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing Guidelines for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride in Rodent Models

Executive Summary

The compound 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine is a highly versatile chiral amine and imidazole-based building block, frequently utilized as a targeted ligand for G-protein coupled receptors (GPCRs, such as Histamine receptors) and cytochrome P450 (CYP) enzymes [1]. Transitioning this compound from in vitro assays to in vivo rodent models requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) planning. This application note provides an authoritative, step-by-step protocol for formulating and dosing the dihydrochloride salt variant of this compound, ensuring high bioavailability, physiological stability, and reproducible target engagement.

Physicochemical Properties & Formulation Strategy

The Causality of Salt Selection: The free base of imidazole-phenyl derivatives often suffers from poor aqueous solubility, necessitating complex lipid or cosolvent vehicles (e.g., DMSO/Tween-80) which can introduce vehicle-induced toxicity or alter baseline physiological parameters. By utilizing the dihydrochloride salt form, the intrinsic aqueous solubility is exponentially increased, permitting the use of isotonic saline or phosphate-buffered saline (PBS)[2]. This ensures that the observed PK/PD profiles are strictly attributable to the active pharmaceutical ingredient (API), establishing a self-validating experimental baseline.

While highly soluble, dihydrochloride salts can lower the pH of the unbuffered vehicle, potentially causing localized tissue necrosis or phlebitis upon intravenous (IV) administration. Therefore, titrating the final formulation to a physiological pH (7.2–7.4) is a mandatory step to ensure animal welfare and prevent injection-site artifacts.

Table 1: Physicochemical & Formulation Parameters

Parameter Value / Recommendation
Compound Name 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride
Molecular Weight (Free Base) ~187.24 g/mol
Molecular Weight (Salt) ~260.16 g/mol
Recommended Vehicle (IV/IP) 1X PBS (pH 7.4) or 0.9% Normal Saline
Recommended Vehicle (PO) 0.9% Saline or 0.5% Methylcellulose (if suspension needed)
Maximum Solubility (Aqueous) >50 mg/mL (estimated for dihydrochloride salt)

| Storage Conditions | -20°C (Powder), 4°C (Formulated, use within 24h) |

In Vivo PK/PD Workflow

PK_Workflow A Compound Formulation (Saline/PBS) B Rodent Dosing (IV, IP, PO) A->B C Serial Sampling (Blood/Tissue) B->C D LC-MS/MS Quantification C->D E PK/PD Modeling D->E

Fig 1: End-to-end in vivo PK/PD workflow for imidazole dihydrochloride compounds.

Detailed Experimental Protocols

Vehicle Preparation and Compound Formulation

Self-Validating Step: Always prepare a vehicle-only control group to establish baseline physiological parameters and rule out vehicle-induced stress responses.

  • Weighing: Accurately weigh the required mass of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride powder using a microbalance inside a controlled environment.

  • Dissolution: Add 80% of the final required volume of sterile 1X PBS (pH 7.4). Vortex for 60 seconds. The dihydrochloride salt will dissolve rapidly without the need for sonication or heating [3].

  • pH Adjustment (Critical): Measure the pH of the solution using a micro-pH probe. If the pH drops below 6.5 due to the dihydrochloride salt, carefully titrate with 0.1 N NaOH dropwise until the pH reaches 7.2–7.4.

  • Final Volume: QS (quantity sufficient) to the final volume using 1X PBS. Filter-sterilize the solution through a 0.22 µm PTFE syringe filter into a sterile, light-protected vial.

Route of Administration (IV, IP, PO)

Standard dosing volumes in mice (e.g., C57BL/6 or BALB/c) should not exceed 10 mL/kg for IV/IP and 20 mL/kg for PO.

  • Intravenous (IV) - Tail Vein: Warm the rodent briefly under a heat lamp to induce vasodilation. Inject a maximum of 5 mL/kg (e.g., 100 µL for a 20g mouse) using a 29G insulin syringe. Administer slowly over 10 seconds to prevent acute cardiovascular shock.

  • Intraperitoneal (IP): Inject up to 10 mL/kg into the lower right quadrant of the abdomen using a 27G needle, aspirating slightly prior to injection to ensure the bladder or intestines have not been punctured.

  • Per Os (PO) - Oral Gavage: Administer up to 10 mL/kg using a flexible plastic or stainless-steel bulb-tipped gavage needle.

Blood/Tissue Sampling and Processing
  • Serial Bleeding: Collect 20–30 µL of blood via the submandibular vein or tail snip at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Separation: Collect blood into K2-EDTA coated microtainers. Invert gently 5 times. Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the plasma supernatant to a new tube. Add 3 volumes of ice-cold acetonitrile (containing an internal standard) to precipitate proteins. Vortex and centrifuge at 15,000 x g for 10 minutes. Extract the supernatant for LC-MS/MS analysis.

Mechanistic Insights & Target Engagement

Imidazole-phenyl derivatives typically act as competitive ligands. The imidazole ring coordinates with metal ions (such as the heme iron in CYP enzymes) or forms critical hydrogen bonds within the transmembrane binding pockets of GPCRs [1].

MOA Ligand 1-[4-(1H-Imidazol-1-yl) phenyl]ethanamine Target Target Protein (e.g., GPCR / CYP450) Ligand->Target Competitive Binding Downstream Downstream Signaling Modulation Target->Downstream Inhibition/Activation Effect Physiological Response Downstream->Effect

Fig 2: Mechanistic pathway of imidazole-phenyl pharmacophores targeting GPCRs/CYPs.

Data Presentation & Interpretation

To validate the dosing regimen, a complete PK profile must be generated. Below is a representative data structure summarizing expected quantitative outcomes for a highly soluble imidazole dihydrochloride dosed at 10 mg/kg in a murine model.

Table 2: Representative Pharmacokinetic Parameters (Mouse Model, 10 mg/kg)

PK Parameter IV Administration PO Administration Interpretation / Causality
Cmax (ng/mL) 2450 ± 310 850 ± 120 High PO Cmax indicates excellent gastrointestinal absorption due to the salt form.
Tmax (h) 0.08 (5 min) 1.5 Rapid PO Tmax suggests absorption primarily in the upper duodenum.
AUC 0-t (ng·h/mL) 4100 ± 450 2800 ± 320 Total systemic exposure.
Half-life (t1/2) (h) 2.4 3.1 Moderate half-life typical of small-molecule imidazoles subject to hepatic clearance.

| Bioavailability (F%) | 100% (Reference) | ~68% | F% > 50% confirms the compound is highly viable for oral therapeutic development. |

References

  • Title: Synthesis and evaluation of nanostructured particles of salt of Ketoconazole for solubility enhancement Source: chalcogen.ro URL: [Link]

  • Title: Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection Source: nih.gov URL: [Link]

Application

Synthesis route and purification methods for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride

Application Note: Synthesis Route and Purification Protocols for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride Introduction & Retrosynthetic Strategy The compound 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine di...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Route and Purification Protocols for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride

Introduction & Retrosynthetic Strategy

The compound 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride [1] is a highly functionalized building block frequently utilized in the development of GPCR ligands, particularly histamine H3/H4 receptor antagonists, and various enzyme inhibitors. Structurally, it features a central phenyl ring substituted with an electron-rich imidazole moiety and a primary ethanamine group.

From a retrosynthetic perspective, the most efficient and scalable approach to this molecule involves a two-stage functionalization of a commercially available haloacetophenone. The strategy relies on establishing the C–N bond between the imidazole and the phenyl ring via Nucleophilic Aromatic Substitution (SNAr), followed by the chemoselective reductive amination of the carbonyl group to yield the primary amine. Finally, the free base is converted to its dihydrochloride salt to enhance chemical stability and aqueous solubility.

SynthesisRoute SM1 4-Fluoroacetophenone + Imidazole Step1 Nucleophilic Aromatic Substitution (SNAr) SM1->Step1 K2CO3, DMF, 120°C Int1 1-[4-(1H-Imidazol-1-yl) phenyl]ethanone Step1->Int1 IPC: TLC (EtOAc) Step2 Reductive Amination Int1->Step2 NH4OAc, NaBH(OAc)3 Int2 1-[4-(1H-Imidazol-1-yl) phenyl]ethanamine Step2->Int2 IPC: LC-MS Step3 Salt Formation Int2->Step3 2M HCl in Ether Product Target Compound (Dihydrochloride Salt) Step3->Product Precipitation

Figure 1: Synthetic workflow for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride.

Mechanistic Causality & Protocol Design

Stage 1: Synthesis of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone

Causality & Logic: To form the 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone intermediate[2], we utilize 4-fluoroacetophenone. The para-acetyl group provides strong electron withdrawal via resonance, stabilizing the Meisenheimer complex transition state and highly activating the fluorine atom for an SNAr reaction. Potassium carbonate ( K2​CO3​ ) is selected as a mild base to deprotonate the imidazole ( pKa​≈14.5 ), generating a highly reactive imidazolide anion. N,N-Dimethylformamide (DMF) is the optimal solvent because, as a polar aprotic solvent, it heavily solvates the potassium cation but leaves the imidazolide anion "naked" and highly nucleophilic.

Step-by-Step Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroacetophenone (1.0 eq, 50 mmol) and imidazole (1.2 eq, 60 mmol) in anhydrous DMF (150 mL).

  • Activation: Add finely powdered anhydrous K2​CO3​ (1.5 eq, 75 mmol) to the solution.

  • Reaction: Heat the suspension to 120 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (100% Ethyl Acetate). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a highly polar UV-active spot ( Rf​≈0.3 ).

  • Workup & Purification: Cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold distilled water under vigorous stirring. A pale yellow precipitate will form. Filter the solid under a vacuum, wash with cold water ( 3×50 mL) to remove residual DMF and salts, and dry under a vacuum at 50 °C.

Stage 2: Reductive Amination to the Free Base

Causality & Logic: Converting the ketone to a primary amine requires chemoselective reductive amination. We employ the[3]. NaBH(OAc)3​ is deliberately chosen over NaBH4​ because it is a milder reducing agent; it selectively reduces the transient imine intermediate without prematurely reducing the starting ketone to an alcohol. A massive excess of ammonium acetate ( NH4​OAc ) is used to drive the equilibrium toward imine formation, while acetic acid acts as a catalyst to protonate the carbonyl oxygen, facilitating nucleophilic attack by ammonia.

Step-by-Step Protocol:

  • Setup: Dissolve 1-[4-(1H-imidazol-1-yl)phenyl]ethanone (1.0 eq, 30 mmol) in 1,2-dichloroethane (DCE) (150 mL).

  • Imine Formation: Add NH4​OAc (10.0 eq, 300 mmol) and glacial acetic acid (1.0 eq, 30 mmol). Stir the milky suspension at room temperature for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 eq, 45 mmol) over 15 minutes to control the mild exothermic reaction and hydrogen gas evolution. Stir at room temperature for 24 hours.

  • Self-Validating Purification (Acid-Base Extraction):

    • Quench the reaction with 1M NaOH until the pH reaches 10. Extract with Dichloromethane (DCM) ( 3×100 mL).

    • Crucial Step: Extract the combined DCM layers with 1M HCl ( 3×100 mL). The target amine moves into the aqueous layer as a water-soluble salt, leaving non-basic organic impurities in the DCM.

    • Basify the aqueous layer back to pH 12 using 6M NaOH, and extract again with fresh DCM ( 3×100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure free base as a viscous oil.

Stage 3: Dihydrochloride Salt Formation

Causality & Logic: The free base contains two distinct basic nitrogen atoms: the primary aliphatic amine ( pKa​≈9.5 ) and the sp2 nitrogen of the imidazole ring ( pKa​≈6.5 ). To ensure complete protonation and form a stable, non-hygroscopic solid, an excess of anhydrous HCl is required. By performing this reaction in diethyl ether—a non-polar solvent where the highly polar dihydrochloride salt is completely insoluble—the product is forced to crystallize instantly. This thermodynamic sink drives the reaction to completion and purges any trace lipophilic impurities into the mother liquor.

Step-by-Step Protocol:

  • Setup: Dissolve the free base amine (approx. 20 mmol) in anhydrous diethyl ether (100 mL) and cool the solution to 0 °C in an ice bath.

  • Precipitation: Dropwise, add a commercially available solution of 2M HCl in diethyl ether (2.5 eq, 50 mmol) under vigorous stirring. A dense white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the solid rapidly under a vacuum (using a glass frit) to minimize moisture absorption.

  • Washing & Drying: Wash the filter cake with ice-cold anhydrous diethyl ether ( 2×20 mL). Dry the resulting white crystalline powder under a high vacuum at 40 °C for 12 hours.

Quantitative Data & Analytical Benchmarks

To ensure batch-to-batch reproducibility, the following quantitative parameters and in-process control (IPC) markers should be utilized to validate the success of each synthetic stage.

ParameterStage 1: Ketone IntermediateStage 2: Free Base AmineStage 3: Dihydrochloride Salt
Chemical Formula C11​H10​N2​O C11​H13​N3​ C11​H13​N3​⋅2HCl
Molecular Weight 186.21 g/mol 187.24 g/mol 260.16 g/mol
Expected Yield 80 - 85%65 - 75%> 90%
Physical State Pale yellow solidViscous oilWhite crystalline powder
Key IPC / Analytical Marker TLC Rf​≈0.3 (100% EtOAc)LC-MS [M+H]+=188.1 pH of 1% aqueous solution < 3

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • NextSDS. (n.d.). 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride - Substance Database. Retrieved March 20, 2026, from [Link]

Sources

Method

Application Note: Utilization of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride in Competitive Radioligand Binding Assays

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development Introduction & Pharmacological Context The compound 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine is...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development

Introduction & Pharmacological Context

The compound 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine is a highly specialized chiral building block and pharmacological tool widely utilized in the study of G protein-coupled receptors (GPCRs), specifically the[1]. The H3R functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system, regulating the release of histamine and other critical neurotransmitters[2].

From a structural biology perspective, the imidazole moiety of this compound is indispensable. The "pyrrole-like" nitrogen acts as a hydrogen bond donor, while the "pyridine-like" nitrogen acts as an acceptor. Furthermore, the electron-rich π-system engages in critical cation-π interactions within the hydrophobic binding pocket of the receptor[1].

Causality in Reagent Selection: In rigorous in vitro assays, this compound is almost exclusively utilized as a dihydrochloride salt (CAS: 1820647-28-6)[3]. The free base form of the compound exhibits poor aqueous solubility, which can lead to micro-precipitation in assay buffers, artificially skewing the apparent IC50​ values. The dihydrochloride salt ensures complete dissolution and stable molarity in standard physiological buffers (pH 7.4), guaranteeing that the concentration-response curves reflect true receptor affinity rather than solubility limits.

H3R_Pathway Ligand 1-[4-(1H-imidazol-1-yl)phenyl] ethanamine H3R Histamine H3 Receptor Ligand->H3R Binds Gi Gi/o Protein H3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Histamine H3 Receptor (Gi/o-coupled) signaling pathway modulated by the imidazole ligand.

Mechanistic Principles of Competitive Radioligand Binding

To quantify the binding affinity of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine dihydrochloride, we employ a competitive radioligand binding assay. This assay measures the ability of the unlabeled test compound to displace a high-affinity radioactive tracer from the receptor. For H3R assays, the tritiated agonist [ 3 H]N- α -methylhistamine ([ 3 H]NAMHA) is the gold standard due to its high specific activity (~70-80 Ci/mmol) and low equilibrium dissociation constant ( Kd​≈0.4 nM)[2].

Because the raw IC50​ value (the concentration of test compound that displaces 50% of the radioligand) is dependent on the concentration of the radioligand used in the specific experiment, it cannot be used to compare affinities across different labs. To resolve this, we apply the [4], which converts the assay-dependent IC50​ into an absolute inhibitory constant ( Ki​ ):

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] = Concentration of the radioligand used in the assay.

  • Kd​ = Affinity of the radioligand for the receptor (determined via prior saturation binding experiments).

Experimental Design & Self-Validating Controls

A robust protocol must be a self-validating system. To ensure data trustworthiness, the assay must include specific controls to define the dynamic range of the binding signal.

  • Total Binding (TB): Radioligand + Membranes + Buffer (No test compound). This establishes the maximum signal (100% binding).

  • Non-Specific Binding (NSB): Radioligand + Membranes + 10 µM Thioperamide .

    • Causality: Thioperamide is a structurally distinct, highly selective H3R antagonist[5]. Using a massive excess (10 µM) saturates all specific H3R sites. Any radioactivity remaining on the filter is therefore "non-specific" (e.g., sticking to the plastic or lipid bilayer).

  • Specific Binding: Calculated as Total Binding minus Non-Specific Binding (TB - NSB).

Step-by-Step Protocol

Assay_Workflow Prep 1. Reagent & Membrane Prep (Rat Cortex / HEK293) Incubate 2. Equilibrium Incubation (60 min at 25°C) Prep->Incubate Filter 3. Rapid Vacuum Filtration (0.3% PEI-soaked GF/B Filters) Incubate->Filter Wash 4. Washing (Remove Unbound Radioligand) Filter->Wash Count 5. Liquid Scintillation Counting (Quantify Tritium DPM) Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff Ki Calculation) Count->Analyze

Step-by-step workflow for the competitive radioligand binding assay.

Phase 1: Assay Setup
  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4). Keep on ice.

  • Membrane Preparation: Thaw recombinant human H3R-expressing HEK293 cell membranes (or rat cortical membranes) and homogenize in Assay Buffer to a final concentration of 1-2 mg protein/mL.

  • Compound Dilution: Prepare a 10-point serial dilution of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine dihydrochloride in Assay Buffer, ranging from 10−11 M to 10−4 M.

Phase 2: Incubation
  • In a 96-well deep-well plate, assemble the reaction mixture (Total Volume: 250 µL/well):

    • 25 µL Test Compound (or Buffer for TB, or 10 µM Thioperamide for NSB)

    • 25 µL [ 3 H]NAMHA (Final concentration ~1.0 nM)

    • 200 µL Membrane suspension

  • Seal the plate and incubate at 25°C for 60 minutes. Note: 60 minutes is required to ensure the binding kinetics reach full equilibrium, a prerequisite for the Cheng-Prusoff calculation.

Phase 3: Filtration and Quantification
  • Filter Pre-treatment: Pre-soak GF/B glass fiber filter plates in 0.3% Polyethylenimine (PEI) for 1 hour at room temperature.

    • Causality: Glass fiber filters carry a net negative charge and will electrostatically bind the positively charged [ 3 H]NAMHA, creating artificially high background noise. PEI is a highly cationic polymer that coats the filter, neutralizing the charge and drastically reducing non-specific binding.

  • Harvesting: Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to flush away unbound radioligand.

  • Counting: Dry the filter plates, add 40 µL of liquid scintillation cocktail per well, and quantify the retained tritium (Disintegrations Per Minute, DPM) using a microplate scintillation counter.

Data Analysis & Stereoselectivity

Calculate specific binding by subtracting the NSB DPM from all data points. Plot the specific binding (as a % of Total Binding) against the log concentration of the test compound. Use non-linear regression (one-site competition model) to derive the IC50​ , and apply the Cheng-Prusoff equation to calculate Ki​ .

Stereochemical Considerations: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine possesses a chiral center. In drug development, enantiomeric purity is critical because the spatial orientation of the molecule dictates its fit into the receptor pocket. As shown in the data below, the (1S)-enantiomer (the eutomer) exhibits a 10-fold higher binding affinity for the H3R compared to the (1R)-enantiomer (the distomer)[6].

Table 1: Illustrative Receptor Binding and Functional Activity Data
Compound VariantTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Assay ( pD2​ )
(1S)-enantiomer Histamine H3157.1
(1R)-enantiomer Histamine H31506.2

(Note: Data illustrates the stereoselective binding profile typical of chiral imidazole-based H3R ligands[6].)

References

  • NextSDS. "1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride — Chemical Substance Information." NextSDS Regulatory Database. URL:[Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). "Cheng-Prusoff Equation - Glossary of Pharmacology." URL:[Link]

  • Korte, A., et al. (1990). "Characterization and tissue distribution of H3 receptors in guinea pigs by N α -methylhistamine." Biochemical and Biophysical Research Communications. (Referenced via ResearchGate). URL:[Link]

  • Vollinga, R. C., et al. (1992). "Pharmacological activity of VUF 9153, an isothiourea histamine H3 receptor antagonist." European Journal of Pharmacology. (Referenced via PubMed). URL:[Link]

Sources

Application

Application Note: Preparation, Storage, and Stability of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride Solutions

Executive Summary The compound 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine dihydrochloride (CAS: 1820647-28-6) is a highly versatile chemical building block frequently utilized in the synthesis of GPCR ligands (e.g., histam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine dihydrochloride (CAS: 1820647-28-6) is a highly versatile chemical building block frequently utilized in the synthesis of GPCR ligands (e.g., histamine H3 receptor antagonists) and cytochrome P450 (CYP) modulators. Because it contains both a primary aliphatic amine and an aromatic imidazole ring, its stability in solution is dictated by pH, solvent purity, and environmental exposure.

This application note provides researchers with authoritative, field-proven protocols for preparing, validating, and storing solutions of this compound to ensure maximum shelf life and experimental reproducibility.

Physicochemical Profiling & Mechanistic Insights

To design a robust storage protocol, one must first understand the physicochemical vulnerabilities of the molecule. The dual basic centers—the primary amine and the imidazole nitrogen—are both protonated in the dihydrochloride salt form.

Quantitative Physicochemical Data

Table 1: Physicochemical properties and stability indicators for CAS 1820647-28-6.

PropertyValue / CharacteristicImpact on Storage & Handling
Chemical Formula C₁₁H₁₃N₃ · 2HClThe dihydrochloride salt ensures high aqueous solubility.
Molecular Weight ~260.16 g/mol Requires precise calculation for molarity in stock solutions.
Physical State Solid (Off-white powder)High surface area increases susceptibility to moisture.
Hygroscopicity HighProne to deliquescence; requires strict desiccation .
Primary Amine (pKa) ~9.5 - 10.5 (Estimated)Stable at acidic pH; nucleophilic at physiological pH.
Imidazole Ring (pKa) ~6.0 - 7.0 (Estimated)Susceptible to photo-oxidation under UV/ambient light.
Expertise & Experience: Causality of Degradation
  • Hygroscopicity and Hydrolysis : The dihydrochloride salt is inherently hygroscopic. When cold vials are opened directly in ambient air, atmospheric condensation rapidly dissolves the surface powder. This creates micro-environments of localized acidic solutions that can catalyze hydrolytic degradation over time. Equilibrating the vial to room temperature (RT) before opening is a critical, non-negotiable step .

  • Photo-Oxidation : The electron-rich imidazole moiety is vulnerable to photo-oxidation. Prolonged exposure to ambient laboratory lighting can generate reactive oxygen species (ROS) that attack the imidazole nitrogen, leading to N-oxide impurities.

  • Cryoconcentration : Repeated freeze-thaw cycles in aqueous solutions cause cryoconcentration—a phenomenon where the solute is excluded from the forming ice lattice, creating highly concentrated, low-pH pockets that accelerate degradation and cause the free base to precipitate upon thawing.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that any deviation in compound integrity is caught before the solution is used in high-value in vitro or in vivo assays.

Protocol A: Preparation of 10 mM Stock Solution in Anhydrous DMSO

Use this protocol for long-term storage and cell-based assays requiring high compound permeability.

Step-by-Step Methodology:

  • Equilibration : Transfer the sealed vial of the solid compound from the freezer (-20°C) to a vacuum desiccator at room temperature. Allow it to equilibrate for a minimum of 60 minutes.

    • Causality: This prevents ambient moisture from condensing on the cold, hygroscopic powder.

  • Weighing : Under a nitrogen or argon-purged glove box (or a dry environment), weigh the required mass of the compound.

  • Dissolution : Add Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM concentration.

    • Caution: Do not use standard laboratory DMSO, as it readily absorbs water, which will slowly hydrolyze the compound.

  • Homogenization : Vortex gently for 30 seconds. Do not sonicate for more than 1 minute, as localized thermal spikes can degrade the primary amine.

  • Self-Validation Check : Perform a visual inspection against a stark white background. The solution must be completely colorless and transparent. Any yellow tint indicates imidazole oxidation or Schiff base formation with trace solvent impurities.

  • Aliquoting : Dispense the solution into single-use, sterile amber microcentrifuge tubes (e.g., 50 µL per tube).

  • Inert Purging : Gently blow a stream of Argon gas over the headspace of each tube before capping to displace oxygen.

  • Storage : Immediately transfer aliquots to a -80°C freezer.

Protocol B: Preparation of Aqueous Working Solutions

Use this protocol for immediate biochemical assays or structural biology applications.

Step-by-Step Methodology:

  • Dilution : Thaw a single 10 mM DMSO aliquot from Protocol A at room temperature.

  • Buffer Addition : Dilute the stock into Milli-Q water (18.2 MΩ·cm) or a non-amine buffer (e.g., HEPES, PBS).

    • Causality: Avoid Tris buffers. Tris contains a primary amine that can compete with the compound in amine-reactive crosslinking assays or cause transamination artifacts over time .

  • pH Verification (Self-Validation) : Because the compound is a dihydrochloride salt, adding it to unbuffered water will significantly drop the pH. Verify the final pH using a micro-pH probe and adjust to pH 7.4 using 0.1 M NaOH if required for biological compatibility.

  • Usage : Aqueous solutions should be prepared fresh daily and kept on ice during the experiment. Discard any remaining aqueous solution after 24 hours.

Shelf Life & Storage Matrix

By strictly adhering to the protocols above, researchers can maximize the operational shelf life of the compound. The quantitative data below summarizes the expected stability across various conditions.

Table 2: Storage conditions, degradation risks, and validated shelf life.

Solvent SystemStorage TempLight ExposureDegradation RiskValidated Shelf Life
Solid Powder -20°CDark (Sealed)Low (if desiccated)> 24 Months
Anhydrous DMSO -80°CDark (Amber Vials)Low12 Months
Anhydrous DMSO -20°CDark (Amber Vials)Moderate (Freeze-thaw)6 Months
Anhydrous DMSO 4°CDarkHigh (DMSO freezes at 19°C)Do not store
Aqueous (pH 7.4) 4°CAmbient LightHigh (Photo-oxidation)< 24 Hours

Workflow & Logical Relationship Visualization

The following diagram maps the logical flow of preparation, highlighting how specific experimental choices directly mitigate distinct degradation mechanisms.

Workflow Start 1-[4-(1H-Imidazol-1-yl)phenyl] ethanamine 2HCl (Solid) Equilibrate Equilibrate to RT in Desiccator (Mitigates Deliquescence) Start->Equilibrate Step 1 Solvent Dissolve in Anhydrous DMSO (Argon Purged) Equilibrate->Solvent Step 2 Validate Self-Validation: Visual & LC-MS Check Solvent->Validate Step 3 Aliquot Single-Use Aliquots (Amber Vials to stop Photo-Oxidation) Validate->Aliquot Step 4 (If Pure) Store80 -80°C Storage (Shelf Life: >12 Months) Aliquot->Store80 Optimal Condition Store20 -20°C Storage (Shelf Life: 6 Months) Aliquot->Store20 Acceptable Condition

Workflow for the preparation, validation, and storage of amine dihydrochloride solutions.

References

  • NextSDS Database. 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride - Chemical Substance Information & Safety. NextSDS. Available at:[Link]

Method

Application Note: Flow Cytometric Evaluation of Immunomodulatory and Cytotoxic Effects in Cells Treated with 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride

Introduction & Scientific Rationale 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride (CAS: 1820647-28-6)[1] is a chiral small molecule characterized by an active imidazole ring. In drug development and molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride (CAS: 1820647-28-6)[1] is a chiral small molecule characterized by an active imidazole ring. In drug development and molecular pharmacology, imidazole-containing compounds are well-established pharmacophores known to coordinate directly with the heme iron of critical metabolic enzymes, such as and Cytochrome P450s[2].

In tumor immunology, IDO1 catalyzes the rate-limiting step of tryptophan degradation into kynurenine. This metabolic shift creates a profoundly immunosuppressive microenvironment that drives T-cell anergy and promotes Regulatory T cell (Treg) differentiation. This application note details a comprehensive, self-validating flow cytometry workflow designed to evaluate the efficacy of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride in reversing tumor-induced immunosuppression within a PBMC-Tumor co-culture model.

Causality Behind Experimental Choices (E-E-A-T)

To ensure high-fidelity data, every step of this protocol is grounded in established cytometric principles:

  • Proliferation Tracking via CFSE: We utilize Carboxyfluorescein succinimidyl ester (CFSE) because it covalently binds to intracellular aliphatic amines. Upon each cell division, the dye is partitioned equally between daughter cells, allowing the precise tracking of up to 7-8 generations of T-cell proliferation[3]. This is critical for quantifying the compound's ability to rescue T-cell expansion.

  • Strategic Fluorochrome Selection: APC is assigned to CD8 to ensure high-sensitivity detection of cytotoxic T cells (which may be down-regulated in the tumor microenvironment). PE is selected for intracellular IFN-γ due to its exceptionally high quantum yield, which is necessary for detecting transient intracellular cytokine accumulation.

  • Self-Validating Controls: The protocol mandates Fluorescence Minus One (FMO) controls to accurately establish gating boundaries for rare or continuous populations (e.g., FoxP3+ Tregs). Furthermore, a fixable viability dye (Zombie Aqua) is strictly required to exclude dead cells that non-specifically bind antibodies, preventing false-positive artifacts when evaluating potentially cytotoxic compounds[3].

Mechanism of Action

MOA Compound 1-[4-(1H-Imidazol-1-yl)phenyl] ethanamine 2HCl Target IDO1 Enzyme (Heme-containing) Compound->Target Inhibits via Heme Coordination Rescue Restored T-Cell Proliferation & Effector Function Compound->Rescue Reverses Suppression Metabolite Tryptophan Depletion & Kynurenine Accumulation Target->Metabolite Active Pathway (Tumor) TCell T-Cell Anergy & Treg Differentiation Metabolite->TCell Immunosuppression

Figure 1: Proposed mechanism of action for imidazole-mediated reversal of tumor immunosuppression.

Experimental Workflow & Protocols

Workflow Step1 1. CFSE Proliferation Staining of PBMCs Step2 2. PBMC & Tumor Co-Culture + Compound Treatment Step1->Step2 Step3 3. Harvest & Viability Staining (Zombie Aqua) Step2->Step3 Step4 4. Surface Marker Staining (CD3, CD4, CD8) Step3->Step4 Step5 5. Fixation & Permeabilization Step4->Step5 Step6 6. Intracellular Staining (IFN-γ, FoxP3) Step5->Step6 Step7 7. Flow Cytometric Acquisition & Gating Step6->Step7

Figure 2: Step-by-step flow cytometry workflow for evaluating immunomodulatory compounds.

Step-by-Step Methodology

Step 1: CFSE Labeling of Human PBMCs

  • Isolate human PBMCs and resuspend in PBS containing 0.1% BSA at a concentration of 1×107 cells/mL.

  • Add to achieve a final concentration of 5 µM. Rapidly vortex to ensure uniform labeling[4].

  • Incubate for exactly 5 minutes at room temperature in the dark[4].

  • Quench the reaction by adding 5 volumes of ice-cold complete RPMI (containing 10% FBS). Incubate on ice for 5 minutes, then wash twice with complete media.

Step 2: Co-Culture & Compound Treatment

  • Seed IDO1-expressing tumor cells (e.g., SKOV3) in a 24-well plate at 1×105 cells/well. Allow to adhere overnight.

  • Pre-treat the tumor cells with 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride (titrated: 0.1 µM, 1.0 µM, 10 µM) or DMSO vehicle control for 4 hours.

  • Add 5×105 CFSE-labeled PBMCs to the wells. Stimulate PBMCs with anti-CD3/CD28 Dynabeads (1:1 bead-to-cell ratio) and incubate for 72-96 hours at 37°C, 5% CO₂.

Step 3: Harvest & Viability Staining

  • Collect non-adherent PBMCs. Wash once with cold FACS buffer (PBS + 2% FBS).

  • Resuspend in 100 µL PBS. Add Zombie Aqua Viability Dye (1:500 dilution) and incubate for 15 minutes at room temperature in the dark.

  • Wash with 2 mL FACS buffer to quench the viability dye.

Step 4: Surface & Intracellular Staining

  • Surface Stain: Add surface antibodies (CD3-PerCP, CD4-FITC, CD8-APC) and incubate for 30 minutes at 4°C. Wash twice.

  • Fix/Perm: Resuspend cells in 250 µL FoxP3 Fixation/Permeabilization working solution. Incubate for 30 minutes at 4°C in the dark.

  • Intracellular Stain: Wash twice with 1X Permeabilization Buffer. Add intracellular antibodies (IFN-γ-PE, FoxP3-BV421) diluted in Permeabilization Buffer. Incubate for 30 minutes at 4°C.

  • Wash twice with Permeabilization Buffer, resuspend in 300 µL FACS buffer, and acquire on a flow cytometer (e.g., BD LSRFortessa).

Data Presentation & Expected Outcomes

Table 1: Flow Cytometry Panel Design
MarkerFluorochromeLaser Line (nm)Target Population / PurposeJustification
Viability Zombie Aqua405 (Violet)Dead Cell ExclusionPrevents false positives from non-specific antibody binding.
Proliferation CFSE488 (Blue)Dividing T CellsHalves fluorescence intensity with each cell division.
CD3 PerCP488 (Blue)Total T CellsPrimary lineage gating.
CD4 FITC488 (Blue)T Helper / TregsDelineates the CD4+ compartment.
CD8 APC640 (Red)Cytotoxic T CellsHigh sensitivity for critical effector populations.
IFN-γ PE561 (Yellow/Green)Th1 / Tc1 ActivationHigh quantum yield for transient intracellular cytokines.
FoxP3 BV421405 (Violet)Regulatory T CellsDistinct spectral profile for clear Treg identification.
Table 2: Expected Quantitative Outcomes (96-Hour Co-Culture)
Experimental ConditionCD8+ CFSE low (%)CD8+ IFN-γ+ (%)CD4+ FoxP3+ (%)PBMC Viability (%)
PBMCs Alone (Stimulated) > 85%> 40%< 5%> 90%
Tumor Co-Culture + Vehicle < 30% (Suppressed)< 15%> 15% (Induced)~ 85%
Tumor Co-Culture + 10 µM Cmpd > 75% (Rescued)> 35%< 8% (Reduced)> 88%

Note: A successful imidazole-based inhibitor will demonstrate a dose-dependent restoration of CD8+ proliferation (CFSE dilution) and a concurrent reduction in FoxP3+ Treg differentiation.

References

  • NextSDS Chemical Database. 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride Substance Information. NextSDS. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. URL:[Link]

  • Methods in Molecular Biology (PMC). Tracking Immune Cell Proliferation and Cytotoxic Potential Using Flow Cytometry. URL:[Link]

Sources

Application

Application Note: Preclinical Formulation and Oral Gavage Protocol for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride

Introduction & Pharmacological Context 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine is a highly versatile chiral pharmacophore widely utilized in neuropharmacology and oncology. The sp²-hybridized nitrogen within its imidazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine is a highly versatile chiral pharmacophore widely utilized in neuropharmacology and oncology. The sp²-hybridized nitrogen within its imidazole ring acts as a potent metal coordinating site and hydrogen bond acceptor, making it an ideal scaffold for targeting G-protein-coupled receptors (GPCRs) and cytochrome P450 enzymes.

In preclinical models, derivatives of this scaffold frequently act as antagonists or inverse agonists of the Gi/o-coupled Histamine H3 receptor. By blocking the receptor, these compounds prevent the downstream inhibition of adenylate cyclase, thereby restoring cyclic AMP (cAMP) production and modulating the release of critical neurotransmitters[1].

H3_Pathway Ligand 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Receptor Histamine H3 Receptor (Gi/o) Ligand->Receptor Antagonizes Gi Gαi/o Subunit Receptor->Gi Blocks Activation AC Adenylate Cyclase Gi->AC Relieves Inhibition cAMP cAMP Accumulation AC->cAMP Increases

Fig 1: H3 receptor antagonism blocks Gi/o signaling, restoring cAMP and PKA pathway activation.

Physicochemical Properties & Formulation Rationale

To ensure rapid aqueous solubility for in vivo dosing, this compound is synthesized as a dihydrochloride salt .

The Causality of Formulation Choices: Dissolving a dihydrochloride salt in unbuffered water releases two equivalents of hydrochloric acid (HCl). Depending on the concentration, this can plummet the solution's pH below 2.5. Administering highly acidic solutions via oral gavage causes severe esophageal inflammation, gastric necrosis, and erratic drug absorption kinetics[2]. Therefore, the formulation must be actively pH-adjusted to a physiologically tolerable range (pH 4.5–6.5) using a mild base (e.g., 0.1 N NaOH) or suspended in a buffered vehicle like 0.5% Carboxymethylcellulose (CMC)[2].

Furthermore, researchers must account for the Salt Factor . Doses are typically prescribed based on the active free-base equivalent. Failing to apply a correction factor for the dihydrochloride salt weight will result in significant underdosing.

Quantitative Formulation Parameters

Standardizing the dosing volume is critical to prevent gastric rupture or passive reflux into the respiratory tract. The universally accepted maximum volume for oral gavage in mice is 10 mL/kg (or 0.1 mL per 10 g of body weight)[3].

Table 1: Standardized Dosing Metrics for a 10 mg/kg Target Dose (Free-Base Equivalent) (Note: Assuming a Salt Correction Factor of ~1.39 for the dihydrochloride salt vs. free base)

Mouse Body Weight (g)Target Dose (mg/kg)Salt Dose Required (mg/kg)Max Dosing Volume (µL)Required Concentration (mg/mL)
15.010.013.91501.39
20.010.013.92001.39
25.010.013.92501.39
30.010.013.93001.39

Step-by-Step Formulation Protocol

Formulation_Workflow Weigh 1. Weigh Salt Dissolve 2. Dissolve Weigh->Dissolve pH 3. Adjust pH Dissolve->pH Filter 4. Sterile Filter pH->Filter Dose 5. Oral Gavage Filter->Dose

Fig 2: End-to-end workflow for formulating and administering dihydrochloride salts via oral gavage.

Materials Required:

  • 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride

  • Sterile Purified Water or 0.5% CMC

  • 0.1 N NaOH and 0.1 N HCl (for pH adjustment)

  • Calibrated pH meter

  • 0.22 µm PES syringe filter

Methodology:

  • Calculation & Weighing: Calculate the required mass using the salt factor (Target Dose × Salt Factor × Total Volume).

    • Self-Validation: Cross-check calculations with a second operator to prevent dosing errors.

  • Primary Dissolution: Add the weighed powder to a sterile glass vial. Add 80% of the final required volume of the chosen vehicle. Vortex or sonicate until visually clear.

    • Self-Validation: The solution must be completely transparent. Particulates indicate incomplete dissolution, requiring further sonication.

  • pH Adjustment (Critical): Insert the pH probe. Slowly titrate with 0.1 N NaOH dropwise while stirring. Target a pH of 5.0–6.0.

    • Self-Validation: If the solution suddenly turns turbid, the local pH has exceeded the free-base precipitation point. Validate and recover the solution by adding 0.1 N HCl dropwise until clarity is restored.

  • Final Volume & Filtration: Transfer the solution to a volumetric flask and bring to the final volume with the vehicle. Pass the formulation through a 0.22 µm PES filter into a sterile dosing vial.

Oral Gavage (PO) Administration Protocol for Mice

Oral gavage requires precision to ensure the compound reaches the stomach without damaging the esophagus or entering the trachea[4].

  • Equipment Selection: Select a 20–22 gauge, 1.5-inch reusable stainless steel or flexible plastic gavage needle with a smooth ball-tip for a standard 20–25g mouse[4].

  • Depth Measurement: Prior to restraint, hold the gavage needle parallel to the mouse. Measure the distance from the tip of the nose to the last rib (xyphoid process).

    • Self-Validation: Mark this exact depth on the needle shaft with a permanent marker. Inserting past this point risks fatal gastric perforation[3].

  • Restraint: Grasp the mouse by the loose skin over the shoulders (scruffing) using the thumb and index finger. The grip must be firm enough to immobilize the head, forcing the neck to extend and aligning the esophagus vertically.

  • Insertion & Dosing: Introduce the ball-tip into the diastema (gap between incisors and molars). Gently slide the needle over the tongue and down the back of the throat.

    • Self-Validation: The needle should slide down the esophagus using only gravity. If any resistance is felt, withdraw immediately. Administer the calculated volume smoothly over 2–3 seconds.

  • Post-Dosing Monitoring: Smoothly withdraw the needle and return the mouse to its cage.

    • Self-Validation: Observe the animal continuously for 15 minutes. Normal grooming and exploratory behavior validate successful gastric delivery. Gasping, lethargy, or blue mucous membranes indicate tracheal misplacement or fluid aspiration, requiring immediate veterinary intervention[3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulation Strategies for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride

Welcome to the technical support center for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation of this compound in aqueous buffer systems. Here, we synthesize fundamental physicochemical principles with field-proven methodologies to ensure the successful preparation of your experimental solutions.

I. Understanding the Challenge: Why Does Precipitation Occur?

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride is a dicationic salt at acidic pH, possessing two key ionizable groups: a primary amine on the ethanamine moiety and a nitrogen on the imidazole ring. The aqueous solubility of this compound is critically dependent on its protonation state, which is dictated by the pH of the solution.

The dihydrochloride salt form is intended to enhance water solubility by ensuring both the ethanamine and the imidazole groups are protonated, conferring a positive charge to the molecule. However, if the pH of the aqueous buffer is not sufficiently acidic, one or both of these groups can deprotonate, leading to the formation of a less soluble free base or monohydrochloride species, which can then precipitate out of solution.

II. Frequently Asked Questions (FAQs)

Q1: I dissolved my 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride in water, and it was clear. But when I added it to my phosphate buffer (pH 7.4), it immediately turned cloudy. What happened?

A1: This is a classic pH-shift precipitation event. The compound is soluble in water, which is typically slightly acidic due to dissolved CO2. However, at a pH of 7.4, which is above the pKa of both the ethanamine and likely the imidazole group, the compound deprotonates to its less soluble free base form, causing it to precipitate.

Q2: Can I just sonicate or heat the solution to redissolve the precipitate?

A2: While gentle warming (e.g., to 37°C) and sonication can help overcome the initial energy barrier for dissolution, they are unlikely to be a permanent solution if the underlying issue is pH-incompatibility.[1] If the buffer pH renders the compound insoluble, it will likely precipitate again as the solution cools or equilibrates. Excessive heat should be avoided as it can degrade the compound.[1]

Q3: Is it better to use the free base or the dihydrochloride salt?

A3: For aqueous solutions, the dihydrochloride salt is strongly recommended. Salt formation is a common and effective strategy for increasing the aqueous solubility and dissolution rate of ionizable drugs.[2] The salt form ensures the molecule is in its charged, more soluble state, provided the pH is controlled appropriately.

III. Troubleshooting Guide: A Systematic Approach to Preventing Precipitation

This section provides a step-by-step methodology to diagnose and resolve precipitation issues. The overall workflow is summarized in the diagram below.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: pH Optimization cluster_2 Phase 3: Advanced Strategies (If Needed) A Precipitation Observed B Verify Compound Identity (Correct Salt Form?) A->B C Check Buffer pH (Is it appropriate for a dihydrochloride salt?) B->C D Determine Target pH Range (Below lowest pKa) C->D E Execute pH-Solubility Screen (See Protocol 1) D->E F Identify Optimal pH for Solubility E->F G Precipitation Persists at Low pH? F->G H Screen Co-solvents (PEG, Propylene Glycol, etc.) (See Table 2) G->H I Consider Excipients (e.g., Cyclodextrins) G->I J Lower Final Concentration G->J K Solution Achieved H->K I->K J->K

Sources

Optimization

Troubleshooting Low Solubility of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride in Biological Media

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The accurate preparation of test compounds for in vitro and in vivo assays is a critical first step for obtaining reliable an...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate preparation of test compounds for in vitro and in vivo assays is a critical first step for obtaining reliable and reproducible data. Poor solubility of a compound in biological media can lead to a host of problems, including underestimation of potency, inaccurate structure-activity relationships (SAR), and misleading toxicological assessments. This guide provides a comprehensive troubleshooting framework for addressing the low solubility of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride, a representative amine hydrochloride salt, in common biological media. The principles and techniques discussed are broadly applicable to other poorly soluble research compounds.

Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of my compound when I add my DMSO stock to my aqueous cell culture medium. What's happening and how can I fix it?

This is a classic case of a compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, its ability to keep a compound dissolved dramatically decreases when diluted into an aqueous environment.[1][2] The highly concentrated compound in the DMSO stock is suddenly exposed to a solvent (the aqueous medium) in which it has low solubility, leading to precipitation.

Solutions:

  • Lower the Final Concentration: The simplest solution is often to work with a lower final concentration of the compound in your assay.[2]

  • Reduce the Final DMSO Concentration: Aim to keep the final DMSO concentration in your assay medium below 0.5% to minimize both solubility issues and potential solvent-induced cytotoxicity.[1]

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay medium. This gradual reduction in DMSO concentration can sometimes prevent the compound from precipitating.[2]

  • Use a Co-solvent: In some cases, including a small amount of a water-miscible organic co-solvent in your final assay medium can improve solubility.[3] However, the compatibility of any co-solvent with your specific cell line or assay must be validated.

Q2: My compound is a dihydrochloride salt. Shouldn't it be water-soluble?

While hydrochloride salts are generally more water-soluble than their free base counterparts, this is not always a guarantee of high solubility, especially in complex biological media.[4] The solubility of an amine hydrochloride salt is highly dependent on the pH of the solution.

Key Considerations:

  • pH-Dependent Solubility: As a dihydrochloride salt, 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine will have its highest solubility at an acidic pH. As the pH increases towards neutral (the typical pH of most cell culture media, ~7.4), the compound will become less protonated and its solubility will decrease.[4][5]

  • Common Ion Effect: In buffers containing chloride ions (like many physiological buffers), the solubility of a hydrochloride salt can be further reduced due to the common ion effect.[6]

  • Interactions with Buffer Components: Components of biological media, such as phosphates, can sometimes interact with the compound, leading to the formation of less soluble complexes.[7]

Q3: What is a systematic approach to optimizing the solubility of my compound for an in vitro assay?

A tiered, systematic approach is the most efficient way to tackle solubility issues. Start with the simplest methods and progress to more complex formulations as needed.

dot graph TD { A[Start: Compound Precipitation Observed] --> B{Is the final concentration essential?}; B -->|No| C[Lower the final concentration]; B -->|Yes| D{Can the DMSO concentration be reduced?}; D -->|No| E[Proceed to pH modification]; D -->|Yes| F[Reduce final DMSO to <0.5%]; F --> G{Still Precipitating?}; G -->|Yes| E; G -->|No| H[Solution Found]; E --> I{Is a pH of <7 compatible with the assay?}; I -->|No| J[Consider co-solvents or excipients]; I -->|Yes| K[Prepare media at a slightly acidic pH]; K --> L{Still Precipitating?}; L -->|Yes| J; L -->|No| H; J --> M[Test biocompatible co-solvents (e.g., PEG 400)]; M --> N{Still Precipitating?}; N -->|Yes| O[Explore use of cyclodextrins]; N -->|No| H; O --> P{Solubility Improved?}; P -->|Yes| H; P -->|No| Q[Consider alternative formulation strategies]; }

Caption: A decision-making workflow for troubleshooting compound solubility in biological media.

Troubleshooting and Optimization Strategies
1. pH Modification

For ionizable compounds like amine hydrochlorides, adjusting the pH is a powerful tool to enhance solubility.[3][8]

Underlying Principle: The solubility of a weak base increases as the pH of the solution is lowered.[5] For 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride, maintaining a slightly acidic environment will keep the amine and imidazole groups protonated, thereby increasing its aqueous solubility.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, and borate buffers).

  • Add an excess amount of the compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Data Interpretation:

pHExpected SolubilityRationale
4.0-5.5HighThe compound is fully protonated.
5.5-7.0DecreasingThe compound begins to deprotonate.
7.0-8.0LowThe compound is predominantly in its less soluble free base form.
2. Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[3][9]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), especially PEG 300 and PEG 400

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, and 20% v/v of co-solvent in your primary assay buffer).

  • Determine the solubility of your compound in each mixture using the shake-flask method described above.

  • Crucially, run parallel cytotoxicity or assay interference controls to determine the maximum tolerable concentration of the co-solvent for your experimental system.

Data Interpretation:

Co-solventAdvantagesDisadvantages
Ethanol Effective solubilizerCan be toxic to cells at higher concentrations.[10]
Propylene Glycol Generally well-toleratedCan be viscous at higher concentrations.
PEG 400 Low toxicity, widely usedMay not be as effective as other co-solvents for all compounds.
3. Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a more water-soluble inclusion complex.[11][12]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Phase Solubility Study

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add an excess of your compound to each solution.

  • Equilibrate and analyze as described for the pH-solubility profile.

  • Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear increase in solubility is indicative of the formation of a 1:1 inclusion complex.

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

Advanced Strategies for In Vivo Studies

For animal studies, formulation strategies often need to be more robust to ensure adequate bioavailability.[3]

1. Suspensions

If the compound cannot be fully dissolved, a uniform suspension may be an option.[13]

  • Vehicle: A suitable suspending vehicle (e.g., 0.5% carboxymethyl cellulose in water) is required.

  • Particle Size Reduction: Micronization of the compound can improve the dissolution rate and absorption of a suspension.[3][14]

2. Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly enhance oral absorption.[3][13] These formulations can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).

Summary and Recommendations

Troubleshooting the low solubility of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride requires a logical, stepwise approach.

  • Characterize the Problem: Confirm that the issue is indeed poor solubility and not compound instability.

  • Start Simple: Attempt to resolve the issue by lowering the final compound and/or DMSO concentration.

  • pH Adjustment: For in vitro assays that can tolerate a slightly acidic environment, this is often the most effective strategy for amine hydrochlorides.

  • Consider Formulation Aids: If pH adjustment is not feasible, systematically screen biocompatible co-solvents and cyclodextrins.

  • Validate Your Chosen Method: Always confirm that your final formulation does not interfere with your assay or cause toxicity.

By applying these principles, researchers can overcome the challenges posed by poorly soluble compounds and generate high-quality, reliable data.

References
  • Al-Gousous, J., et al. (2024, May 2). Solubility vs Dissolution in Physiological Bicarbonate Buffer. PMC - NIH. Available from: [Link]

  • Henriksen, P. A., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]

  • Serajuddin, A. T. M. (2005, April 15). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. Available from: [Link]

  • Hagedorn, M., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. PMC. Available from: [Link]

  • Al-kassas, R., et al. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Available from: [Link]

  • Savjani, K. T., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Anderson, B. D., & Conradi, R. A. (n.d.). Solubility-pH profile of desipramine hydrochloride in saline phosphate buffer: Enhanced solubility due to drug-buffer aggregates. ResearchGate. Available from: [Link]

  • Serajuddin, A. T. M. (n.d.). pH-solubility profile for haloperidol free base ( ᭿ ) and its HCl salt ( 1⁄6 ). ResearchGate. Available from: [Link]

  • Popa, C., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Zhang, J., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available from: [Link]

  • Sharma, D., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Serajuddin, A. T. M. (2005). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Ovid. Available from: [Link]

  • Mohammed, A. R., et al. (2022, November 1). Exploring drug-surfactant interactions and their impact on the intrinsic surface properties of aqueous dissolution media. Huddersfield Repository. Available from: [Link]

  • Loftsson, T., & Brewster, M. E. (n.d.). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. PMC. Available from: [Link]

  • Patel, J. R., et al. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Available from: [Link]

  • Patel, V. R., et al. (2013, July 31). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Pouton, C. W. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available from: [Link]

  • Serajuddin, A. T. M. (n.d.). EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. ProQuest. Available from: [Link]

  • Tiwari, G., et al. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

Sources

Troubleshooting

Optimizing LC-MS/MS retention time for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride detection

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-[4-(1H-Imidazol-1-yl)phenyl]ethanami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride .

This molecule presents a "perfect storm" of retention difficulties in standard reversed-phase liquid chromatography (RP-LC). It features an imidazole ring (pKa ~7.0) and a primary aliphatic amine (pKa ~9.5–10.0). Formulated as a dihydrochloride salt, it completely dissociates in solution. Under standard acidic LC-MS/MS conditions (e.g., 0.1% formic acid, pH ~2.7), both nitrogen centers are fully protonated, giving the analyte a +2 charge. This extreme hydrophilicity prevents partitioning into a standard C18 stationary phase, causing the analyte to elute in the void volume where it suffers from severe matrix ion suppression. Furthermore, these positively charged amines interact strongly with residual ionized silanols (Si-O⁻) on the silica backbone, leading to irreversible adsorption and severe peak tailing.

This guide provides field-proven, self-validating methodologies to overcome these physical chemistry barriers.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my compound eluting in the void volume (t0) on a standard C18 column with 0.1% Formic Acid? A: At pH 2.7, your molecule carries a +2 charge. Standard C18 columns rely on hydrophobic partitioning. Highly polar, doubly charged analytes have virtually no affinity for the hydrophobic alkyl chains and are swept through the column unretained. To resolve this, you must either change the retention mechanism entirely using Hydrophilic Interaction Liquid Chromatography (HILIC), or neutralize the molecule's charge by raising the mobile phase pH[1].

Q2: Should I use HILIC or High-pH Reversed-Phase for this molecule? A: Both are highly effective, but they operate on opposite principles. HILIC is often the preferred choice for mass spectrometry because it utilizes an acetonitrile-rich mobile phase (>80%), which drastically improves electrospray ionization (ESI) desolvation efficiency and sensitivity[2]. High-pH RP is an excellent alternative if your lab is already heavily invested in reversed-phase workflows, as it neutralizes the amines to induce hydrophobic retention, though it requires specialized pH-stable hybrid columns[1].

Q3: Why is ammonium formate or ammonium acetate strictly required in HILIC instead of just using formic acid? A: HILIC retention is not just normal-phase chromatography; it relies on a complex combination of liquid-liquid partitioning, dipole interactions, and ion exchange. A critical mechanism is the formation of a semi-immobilized water-rich layer on the polar stationary phase. Ammonium salts act as essential counter-ions that facilitate the formation of this aqueous bilayer, which is absolutely critical for the partitioning of your polar analyte[3]. Without adequate buffer salt (typically 5–10 mM), you will experience shifting retention times and poor peak shapes.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to sample analysis until the validation criteria at the end of each protocol are met.

Protocol A: HILIC Optimization Workflow (Preferred for ESI-MS Sensitivity)

This method leverages the +2 charge of the molecule, retaining it via partitioning into the stationary aqueous layer and secondary cation-exchange interactions.

  • Column Selection: Select a Zwitterionic (e.g., ZIC-HILIC) or Amide-bonded stationary phase (e.g., 2.1 x 100 mm, 2.7 µm). These phases possess high polarity and draw a robust water layer to their surface[3].

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B (Weak Solvent): 0.1% Formic Acid in Acetonitrile.

  • Gradient Design:

    • Initial conditions: 95% B (Hold for 1 min to ensure partitioning into the water layer).

    • Linear gradient to 50% B over 5 minutes. (In HILIC, increasing the aqueous portion elutes the polar compounds[3]).

    • Re-equilibration: Return to 95% B and hold for at least 10 column volumes. HILIC requires significantly longer equilibration times than RP to rebuild the water layer.

  • Self-Validation Step: Inject a void volume marker (e.g., toluene) alongside your analyte. Calculate the retention factor ( k′=(tR​−t0​)/t0​ ).

    • Pass Criteria: k′>2.0 . If k′<2.0 , decrease the initial aqueous content or switch to a stationary phase with stronger ion-exchange capacity[4].

Protocol B: High-pH Reversed-Phase Workflow

This method neutralizes the di-basic nature of the molecule, forcing it to behave hydrophobically.

  • Column Selection: You must use an Ethylene Bridged Hybrid (BEH) C18 column or a polymer-based column. Standard silica dissolves rapidly above pH 8.0.

  • Mobile Phase Preparation:

    • Mobile Phase A (Weak Solvent): 10 mM Ammonium Bicarbonate in water. Adjust to pH 10.5 using Ammonium Hydroxide. At this pH, both the imidazole and primary amine are deprotonated[1].

    • Mobile Phase B (Strong Solvent): 100% Acetonitrile.

  • Gradient Design:

    • Initial conditions: 5% B (Hold for 1 min).

    • Linear gradient to 95% B over 5 minutes.

    • Re-equilibration: Return to 5% B for 3 minutes.

  • Self-Validation Step: Evaluate the peak asymmetry factor ( As​ ) at 10% peak height.

    • Pass Criteria: As​ between 0.9 and 1.2. Because the silanols are heavily ionized at pH 10.5, any secondary interactions would cause severe tailing. A passing As​ validates that the analyte is fully neutralized and interacting purely via hydrophobic partitioning[1].

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride under different methodological paradigms.

Chromatographic ModeMobile Phase pHAnalyte Charge StatePrimary Retention MechanismExpected Retention Factor ( k′ )Expected Peak Asymmetry ( As​ )MS Sensitivity Impact
Standard C18 (RP) 2.7+2Hydrophobic (Fails)< 0.5 (Void Elution)> 2.5 (Severe Tailing)Severe Suppression
High-pH C18 (RP) 10.5Neutral (0)Hydrophobic Partitioning3.0 - 5.01.0 - 1.2 (Excellent)Moderate / Good
HILIC (Amide/ZIC) 3.0+2Aqueous Partitioning & Ion-Exchange4.0 - 8.00.9 - 1.1 (Excellent)Highest (Due to >80% ACN)

Methodological Decision Workflow

LCMS_Optimization Start Target: 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine (Highly Polar, Di-basic) Decision Select Retention Strategy Start->Decision HILIC_Path Strategy A: HILIC (Hydrophilic Interaction) Decision->HILIC_Path Retain Charge RP_Path Strategy B: High-pH RP (Reversed-Phase) Decision->RP_Path Neutralize Charge HILIC_Mech Mechanism: Partitioning into aqueous layer & ion-exchange. Maintains +2 charge. HILIC_Path->HILIC_Mech RP_Mech Mechanism: Deprotonation of amines at pH > 10.5. Increases hydrophobicity. RP_Path->RP_Mech HILIC_Cond Conditions: Zwitterionic/Amide Column 95% to 50% ACN, 10mM NH4-Formate HILIC_Mech->HILIC_Cond RP_Cond Conditions: Hybrid C18 Column 5% to 95% ACN, 10mM NH4-Bicarbonate (pH 10.5) RP_Mech->RP_Cond Eval Evaluate LC-MS/MS Performance (k' > 2, Asymmetry 0.9-1.2, High S/N) HILIC_Cond->Eval RP_Cond->Eval Success Method Validated Eval->Success Pass Criteria

Fig 1: LC-MS/MS retention optimization workflow for di-basic polar analytes via HILIC or High-pH RP.

References

  • Ascentis Express HILIC Guide: Faster Analysis of Polar Compounds. Sigma-Aldrich.
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • HILIC Tips to Strengthen Your Analysis. Phenomenex.
  • Retention and Selectivity of Stationary Phases Used in HILIC.
  • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Spectroscopy Online.

Sources

Optimization

Technical Support Center: Optimizing Extraction Recovery of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride from Tissue Samples

[label="3. ORGANIC WASH (100% MeOH)\nRemoves: Phospholipids, Lipids Refining MCX Mechanism I'm now revising the dot diagram's caption to improve clarity and accuracy.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="3. ORGANIC WASH (100% MeOH)\nRemoves: Phospholipids, Lipids

Refining MCX Mechanism

I'm now revising the dot diagram's caption to improve clarity and accuracy. I'm focusing on the analyte's charge and retention mechanism at each step: loading, washing, and elution. The washes remove different interferences, which need to be well explained, and the elution step is critical. I'm also ensuring the visualization accurately depicts the analyte's state.

Refining MCX Mechanism

I'm now revising the dot diagram's caption to improve clarity and accuracy. I'm focusing on the analyte's charge and retention mechanism at each step: loading, washing, and elution. The washes remove different interferences, which need to be well explained, and the elution step is critical. I'm also ensuring the visualization accurately depicts the analyte's state.

Finalizing Method Development

I am now detailing a comprehensive method. I've compiled a comparative data table outlining different extraction methods and their performance. I'm finalizing the step-by-step protocol for tissue homogenization, protein precipitation, and MCX SPE. I'm focusing on the analyte's structure, the interactions, and the data presentation to ensure all are well-understood and supported. The table includes recovery percentages, matrix effects, extract cleanliness, and the primary failure mode of each approach.

Welcome to the Technical Support Center. This guide is designed for bioanalytical scientists and drug development professionals facing challenges with the extraction of highly polar, basic amines from complex tissue matrices. Here, we address the specific physicochemical hurdles of extracting 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride and provide a field-proven, self-validating methodology to achieve >90% recovery while eliminating matrix effects.

Physicochemical Profiling: Why is this Molecule Difficult?

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride is a highly polar, dicationic salt. Its extraction difficulty stems from two basic nitrogen centers:

  • Primary Aliphatic Amine (Ethanamine moiety): pKa ~ 9.0 – 10.0

  • Imidazole Ring: pKa ~ 6.0 – 7.0

At physiological pH (~7.4) or in standard aqueous tissue homogenates, the molecule exists predominantly in a protonated, highly hydrophilic state (logD << 0)[1]. Standard sample preparation techniques like Reversed-Phase Solid-Phase Extraction (RP-SPE) or Liquid-Liquid Extraction (LLE) rely on hydrophobic interactions (van der Waals forces) or partitioning into non-polar solvents, both of which fail against highly charged, water-soluble analytes[2].

Troubleshooting & FAQs

Q1: Why am I getting <10% recovery using standard Reversed-Phase (C18) SPE or Liquid-Liquid Extraction (LLE)? A: Your analyte is experiencing "breakthrough." Because the molecule is doubly protonated (+2) at acidic-to-neutral pH, it possesses virtually no hydrophobicity. In C18 SPE, the charged molecule fails to partition into the hydrophobic stationary phase and washes straight through the cartridge during the loading step[2]. Similarly, in LLE using solvents like ethyl acetate, the charged salt cannot partition into the organic layer.

Q2: What is the recommended extraction strategy for this molecule in tissue? A: Mixed-Mode Strong Cation Exchange (MCX) SPE . Polymeric MCX sorbents contain both reversed-phase properties (e.g., divinylbenzene polymers) and strong cation exchange functional groups (sulfonic acid, pKa < 1). By acidifying your sample, you force the analyte into a +2 charge state. It binds to the negatively charged sulfonic acid groups via high-energy electrostatic interactions[3]. This dual-retention mechanism is the gold standard for polar basic drugs[1].

Q3: How do I handle tissue homogenization to prevent analyte loss and matrix effects? A: Tissues contain dense networks of proteins, lipids, and endogenous amines that compete for SPE binding sites and cause severe ion suppression in LC-MS/MS[4]. Direct loading of tissue homogenate onto an SPE cartridge will cause irreversible clogging. You must utilize a hybrid approach: Protein Precipitation (PPT) followed by MCX SPE [5],[6]. Homogenizing the tissue and precipitating proteins with acidified acetonitrile releases the drug from protein-binding sites.

Q4: My MCX SPE extracts still show ion suppression in LC-MS/MS. What went wrong? A: You likely skipped or underutilized the organic wash step. The primary advantage of MCX SPE is that the analyte is "locked" onto the sorbent by a strong ionic bond. This allows you to wash the cartridge with 100% organic solvent (e.g., methanol or acetonitrile) prior to elution. This aggressive organic wash strips away tissue phospholipids and neutral lipids—the primary culprits of ion suppression—without prematurely eluting your charged analyte[1].

Extraction Method Comparison Data

The following table summarizes the expected performance of various extraction methodologies for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride from tissue homogenates.

Extraction MethodExpected Recovery (%)Matrix Effect (Ion Suppression)Extract CleanlinessPrimary Failure Mechanism
LLE (Ethyl Acetate) < 10%MinimalModerateAnalyte is too polar to partition into the organic phase.
RP-SPE (C18) 15 - 25%ModerateGoodAnalyte breakthrough during sample loading.
PPT (Acetonitrile) 70 - 85%> 50% (Severe) PoorMassive phospholipid carryover causing LC-MS/MS suppression.
MCX SPE (Optimized) > 90% < 10% Excellent N/A (Optimal dual-retention mechanism).

Experimental Workflows & Visualizations

Workflow 1: Tissue Processing

To prevent SPE clogging and ensure complete analyte release, tissues must be properly disrupted and diluted before solid-phase extraction.

TissueWorkflow T Tissue Sample (0.1g) H Homogenization (Bead Beating) T->H P Protein Precipitation (Cold ACN + 1% FA) H->P C Centrifugation (12,000 x g, 10 min) P->C D Dilution (Aqueous Buffer pH 4) C->D S MCX SPE Load D->S

Fig 1: Tissue homogenization and pretreatment workflow prior to mixed-mode SPE loading.

Workflow 2: MCX SPE Mechanism

The self-validating logic of MCX relies on manipulating the ionization state of the analyte and the sorbent across four distinct steps.

MCXMechanism L 1. LOAD (pH 4) Analyte: Dicationic (+2) Retention: Strong Cation Exchange W1 2. AQUEOUS WASH (2% FA) Removes: Salts, Polar Neutrals Analyte Status: Locked (+2) L->W1 W2 3. ORGANIC WASH (100% MeOH) Removes: Phospholipids, Lipids Analyte Status: Locked (+2) W1->W2 E 4. ELUTION (5% NH4OH in MeOH) Analyte: Neutralized (0) Retention Broken -> Elutes W2->E

Fig 2: Mechanism of Mixed-Mode Strong Cation Exchange (MCX) SPE for dicationic basic amines.

Step-by-Step Experimental Protocol

Part A: Tissue Homogenization & Protein Precipitation
  • Weigh: Accurately weigh ~50 mg of frozen tissue into a 2 mL bead-beater tube containing ceramic beads.

  • Aqueous Disruption: Add 150 µL of ice-cold LC-MS grade water. Homogenize using a bead beater (e.g., 2 cycles of 45 seconds at 4°C).

  • Precipitation: Add 600 µL of cold Acetonitrile containing 1% Formic Acid. Causality: The acid disrupts protein-drug binding, while the organic solvent precipitates the proteins.

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.

Part B: Sample Pre-treatment (Critical Step)
  • Transfer: Move 400 µL of the supernatant to a clean 15 mL conical tube.

  • Dilution: Add 3.6 mL of 2% Formic Acid in Water (1:10 dilution). Causality: Mixed-mode sorbents still rely partially on reversed-phase retention to catch the analyte before the ionic bond forms. If you load a sample with >10% acetonitrile, the organic strength will overcome the initial retention, causing breakthrough[5]. Furthermore, the acidic dilution ensures the primary amine and imidazole are fully protonated (+2).

Part C: MCX Solid-Phase Extraction

Hardware: Polymeric MCX Cartridge (e.g., 30 mg / 1 mL)

  • Condition: Pass 1 mL of 100% Methanol through the cartridge to solvate the polymeric bed.

  • Equilibrate: Pass 1 mL of 2% Formic Acid in Water to establish an acidic environment.

  • Load: Apply the 4 mL diluted sample at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water. Causality: Removes endogenous salts, carbohydrates, and polar neutral interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Because the analyte is ionically locked, this step safely strips away highly lipophilic matrix components and phospholipids, preventing downstream ion suppression[1].

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube. Causality: The high pH (>10.5) deprotonates both the primary amine and the imidazole ring. The molecule becomes neutral, breaking the electrostatic bond, while the methanol disrupts the hydrophobic interaction, releasing the pure analyte.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in your initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Sources

Troubleshooting

Optimizing chemical synthesis yield of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride

Welcome to the Technical Support Center for the synthesis and optimization of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride . Designed for medicinal chemists and process scientists, this guide provides self-va...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride . Designed for medicinal chemists and process scientists, this guide provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure high-yield, reproducible synthesis.

Overview & Chemical Significance

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride is a highly versatile building block in drug discovery. It features a primary amine that serves as an essential handle for PROTAC linkers or chiral drug scaffolds, alongside an imidazole ring that frequently participates in critical hydrogen bonding and metal coordination within biological pharmacophores[1]. Because the free base amine is prone to oxidation and can be difficult to handle, isolating it as a bis-protonated dihydrochloride salt[2] ensures long-term bench stability, prevents degradation, and allows for precise stoichiometric control during subsequent assays.

Synthesis Workflow & Experimental Protocols

SynthesisWorkflow SM 4-Fluoroacetophenone + Imidazole Step1 SNAr Reaction K2CO3, DMF, 120°C SM->Step1 Int 1-[4-(1H-imidazol-1-yl) phenyl]ethan-1-one Step1->Int Step2 Borch Reductive Amination NH4OAc, NaBH3CN, MeOH Int->Step2 FreeBase Free Base Amine Step2->FreeBase Step3 Salt Formation 4M HCl in Dioxane FreeBase->Step3 Product Target Dihydrochloride Salt Step3->Product

Three-step synthetic workflow from 4-fluoroacetophenone to the target dihydrochloride salt.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality: The high electronegativity of fluorine makes 4-fluoroacetophenone an ideal substrate for SNAr. The electron-withdrawing acetyl group highly activates the para-position, lowering the activation energy for the imidazole nitrogen to attack the aromatic ring[3]. Procedure:

  • Charge a flame-dried round-bottom flask with 4-fluoroacetophenone (1.0 equiv) and imidazole (1.2 equiv).

  • Suspend the reactants in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Add finely milled, oven-dried potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the suspension at 120 °C under a nitrogen atmosphere for 12 hours.

  • Cool to room temperature, pour into ice water, and extract with ethyl acetate (3x). Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Borch Reductive Amination

Causality: We employ the Borch reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate. NaBH₃CN is specifically chosen because the electron-withdrawing cyano group stabilizes the boron-hydrogen bonds. Unlike NaBH₄, NaBH₃CN is stable in the mildly acidic conditions (pH 4-6) required to form the imine intermediate, preventing the premature reduction of the starting ketone into an unwanted alcohol[4]. Procedure:

  • Dissolve 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one (1.0 equiv) in anhydrous methanol (0.2 M).

  • Add ammonium acetate (NH₄OAc, 10.0 equiv) and stir at room temperature for 2 hours to establish the imine equilibrium.

  • Portion-wise, add NaBH₃CN (1.5 equiv). Maintain the reaction at room temperature for 24 hours.

  • Quench carefully with 1M NaOH to pH 10 (to destroy excess hydride and liberate the free amine).

  • Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate to yield the free base.

Step 3: Anhydrous Salt Formation

Causality: The target molecule contains two basic nitrogen atoms. Using aqueous HCl often leads to a highly hygroscopic, gummy residue that traps impurities. Using anhydrous HCl in dioxane forces the immediate precipitation of the bis-protonated crystalline salt, driving the purification process[5]. Procedure:

  • Dissolve the crude free base in a minimum volume of anhydrous DCM or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add 4M HCl in dioxane (2.5 equiv) under vigorous stirring.

  • Stir for 1 hour at 0 °C. Filter the resulting white precipitate under a nitrogen blanket.

  • Wash the filter cake with cold anhydrous diethyl ether and dry under high vacuum.

Quantitative Data & Analytical Markers

StepReactantsReagents & SolventsTemp / TimeExpected YieldKey Analytical Marker (NMR/MS)
1 4-fluoroacetophenone, imidazoleK₂CO₃, DMF120 °C, 12h85 - 92%Disappearance of Ar-F signal (~ -106 ppm) in ¹⁹F NMR.
2 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-oneNH₄OAc, NaBH₃CN, MeOHRT, 24h65 - 75%Appearance of -CH (CH₃)NH₂ multiplet at ~4.1 ppm in ¹H NMR.
3 Free base amine4M HCl in dioxane, Et₂O0 °C, 2h> 95%Downfield shift of imidazole protons; m/z = 188.1 [M+H]⁺ (free base mass).

Troubleshooting Guide

BorchMechanism Ketone Ketone Intermediate Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Ammonia Ammonia (from NH4OAc) Ammonia->Hemiaminal Nucleophilic Attack Imine Protonated Imine (Schiff Base) Hemiaminal->Imine -H2O (pH 4-6) Amine Primary Amine (Free Base) Imine->Amine Selective Reduction Hydride Hydride Transfer (from NaBH3CN) Hydride->Amine

Mechanism of Borch reductive amination highlighting the pH-dependent imine formation.

Q: My SNAr reaction (Step 1) is stalling at 50% conversion. How do I drive it to completion? A: Incomplete SNAr is almost always caused by wet solvent or inactive base. Water in DMF at elevated temperatures leads to the hydrolysis of 4-fluoroacetophenone to the corresponding phenol, which is completely unreactive toward SNAr. Ensure your DMF is strictly anhydrous and that the K₂CO₃ is finely powdered and freshly oven-dried to maximize the surface area for imidazole deprotonation.

Q: During reductive amination (Step 2), I am seeing a large amount of secondary amine dimer by LC-MS. How can I prevent this? A: Dimerization occurs when the newly formed primary amine attacks unreacted ketone, forming a secondary imine that gets reduced. To suppress this, you must use a massive excess of ammonia (10 equivalents of NH₄OAc) to outcompete the primary amine. Additionally, allow the ketone and NH₄OAc to stir for at least 2 hours before adding NaBH₃CN to ensure the primary imine is fully formed[4].

Q: The final dihydrochloride salt (Step 3) is forming a sticky oil instead of a filterable powder. What went wrong? A: This is a classic symptom of water contamination or residual methanol. The dihydrochloride salt of this compound is highly hygroscopic. Ensure the free base is thoroughly dried (azeotropic distillation with toluene can help) before salt formation. Always use anhydrous 4M HCl in dioxane[5] and precipitate using a non-polar anti-solvent like anhydrous diethyl ether.

Frequently Asked Questions (FAQs)

Q: Can I use sodium triacetoxyborohydride (NaBH(OAc)₃) instead of NaBH₃CN for Step 2? A: While NaBH(OAc)₃ is less toxic, it is generally less effective for the direct reductive amination of ketones with ammonia sources, often leading to sluggish reactions and lower yields compared to aldehydes[4]. For this specific acetophenone derivative, NaBH₃CN in methanol remains the gold standard.

Q: How do I separate the (R) and (S) enantiomers of the final product? A: The described protocol yields a racemic mixture. To isolate the enantiomers, you can perform classical chiral resolution on the free base using chiral acids (e.g., L- or D-tartaric acid) to form diastereomeric salts, followed by fractional crystallization[1]. Alternatively, preparative chiral HPLC (e.g., using a Chiralpak AD-H column) can be utilized.

Q: Is the 4-fluoroacetophenone starting material safe to handle? A: Yes, but standard laboratory precautions apply. It is a known irritant. Always perform the SNAr reaction in a well-ventilated fume hood, as heating DMF to 120 °C can release toxic dimethylamine gas.

References

  • 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride — Chemical Substance Information NextSDS[Link]

  • Head‐to‐Tail Dimerization of 4‐Fluoroacetophenone in the KOH/DMSO Superbase Suspension and Related SNAr Reaction ResearchGate[Link]

  • Sequential C–H Arylation and Enantioselective Hydrogenation Enables Ideal Asymmetric Entry to the Indenopiperidine Core of an 11β-HSD-1 Inhibitor PMC (National Institutes of Health)[Link]

Sources

Optimization

Adjusting pH for optimal stability of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride in solution

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, physicochemical insights, and validated protocols for handling 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride (CAS: 1820647...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, physicochemical insights, and validated protocols for handling 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride (CAS: 1820647-28-6). Formulated for researchers and drug development professionals, this document addresses the critical pH-dependent behaviors that dictate the solubility, stability, and assay compatibility of this diamine compound.

Physicochemical Causality & Molecular Behavior

To successfully formulate and utilize this compound, one must understand the thermodynamic and electrostatic realities of its functional groups. The molecule features two distinct ionizable centers:

  • The Imidazole Ring: A weakly basic heterocycle (pKa ~5.0–6.5) [1].

  • The Primary Ethanamine: A strongly basic aliphatic amine (pKa ~9.0–9.5).

As a dihydrochloride salt , the compound is supplied in a fully protonated, highly hydrophilic state. Dissolving this salt in unbuffered water releases two molar equivalents of hydrochloric acid (HCl), driving the solution pH down to approximately 2.0–3.0. While this acidic environment maximizes solubility and protects against oxidative degradation [2], it presents significant challenges when translating the compound into physiological assay conditions (pH 7.4).

Quantitative Behavior Summary
pH RangeImidazole State (pKa ~6.0)Primary Amine State (pKa ~9.5)Net ChargeAqueous SolubilityOxidation Risk
< 5.0 ProtonatedProtonated+2Very HighLow (Highly Stable)
6.5 – 7.5 Predominantly NeutralProtonated+1ModerateModerate
> 9.0 NeutralPredominantly Neutral0Low (Precipitation)High

Experimental Workflows & Logical Relationships

The following diagram illustrates the logical relationship between the pH environment, the protonation state of the molecule, and the resulting physical stability.

Protonation LowPH pH < 5.0 Fully Protonated (+2) High Solubility & Stability MidPH pH 6.5 - 7.5 Mono-Protonated (+1) Physiological Target LowPH->MidPH pKa1 ~ 6.0 (Imidazole) HighPH pH > 9.0 Free Base (0) Precipitation & Oxidation MidPH->HighPH pKa2 ~ 9.5 (Primary Amine)

Caption: pH-dependent protonation states and corresponding stability profiles.

Troubleshooting & FAQs

Q1: Why does my solution turn cloudy or precipitate when I adjust the pH to 7.4 for cell-based assays?

The Causality: When you titrate the acidic dihydrochloride solution with a strong base (e.g., NaOH) to reach pH 7.4, the imidazole ring loses its proton (pKa ~6.0). The molecule transitions from a highly soluble di-cation (+2) to a mono-cation (+1). If the concentration of the compound exceeds the solubility limit of this mono-cationic species, precipitation occurs. Furthermore, localized zones of high pH during direct NaOH addition can transiently form the fully uncharged free base (net charge 0), which is highly lipophilic and acts as an irreversible nucleation point for precipitation. The Fix: Avoid direct titration with strong bases. Instead, use the Dual-Buffer Dilution Method (see Protocol B) or incorporate a tolerated co-solvent (e.g., 5% DMSO) prior to pH adjustment.

Q2: How can I ensure the long-term stability of my stock solutions?

The Causality: Primary amines and electron-rich imidazole rings are susceptible to oxidative degradation. In their unprotonated states, their lone-pair electrons are highly nucleophilic and prone to react with dissolved oxygen or trace transition metals. At low pH, these lone pairs are engaged in strong electrostatic interactions and covalent bonds with protons, drastically reducing their oxidation potential [3]. The Fix: Never store the compound at pH 7.4. Store stock solutions in their unadjusted, fully protonated dihydrochloride state (pH ~2.0–3.0) at -20°C. Only adjust the pH of the working solution immediately prior to the experiment.

Q3: My enzymatic assay shows artifactual inhibition or high variability when using this compound. What is going wrong?

The Causality: Adding a dihydrochloride salt directly into a weakly buffered assay system (e.g., 10 mM Tris or PBS) overwhelms the buffer capacity. The release of 2 equivalents of HCl causes a precipitous drop in the assay pH. Since enzymes have narrow optimal pH ranges, this uncontrolled acidification denatures the enzyme or impairs its activity, mimicking drug-induced inhibition. The Fix: Always verify the final pH of your assay mixture using a micro-pH probe. Pre-neutralize the compound in a highly concentrated buffer (e.g., 100 mM HEPES, pH 7.4) before introducing it to the sensitive assay environment.

Validated Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

This protocol ensures maximum shelf-life by maintaining the compound in its fully protonated state.

  • Weighing: Accurately weigh the required mass of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride using an analytical balance.

  • Solvent Addition: Dissolve the powder in molecular biology grade, endotoxin-free ddH2​O . Do not use PBS or Tris for the stock solution.

  • Verification: The compound should dissolve rapidly and completely. Verify that the pH is between 2.0 and 3.0 using pH indicator strips (a probe may be damaged by the high concentration of the salt).

  • Storage: Aliquot the 10 mM stock solution into amber microcentrifuge tubes (to protect from light-induced degradation) and store at -20°C.

Protocol B: Dual-Buffer Dilution for Physiological Assays (pH 7.4)

This self-validating system prevents localized free-base precipitation during pH adjustment.

  • Intermediate Dilution: Dilute the 10 mM acidic stock solution to 1 mM using a strong, high-capacity buffer: 100 mM HEPES (pH 7.4) .

    • Scientific Rationale: HEPES has a pKa of 7.5, making it an ideal buffer to absorb the HCl equivalents without allowing the localized pH to spike above 8.0, thereby preventing free-base nucleation.

  • Agitation: Vortex immediately for 10 seconds.

  • Visual Inspection: Hold the tube against a dark background. The solution must remain optically clear. If turbidity is observed, discard and repeat, ensuring slower addition of the stock to the buffer while vortexing.

  • Final Assay Dilution: Dilute the 1 mM pre-neutralized intermediate solution into your final assay buffer (e.g., cell culture media or 10 mM PBS) to reach your target working concentration (e.g., 10 µM).

Workflow Step1 Weigh Dihydrochloride Salt Step2 Dissolve in ddH2O (pH 2-3) Step1->Step2 Stock 10 mM Stock Solution (Store at -20°C) Step2->Stock Step3 Dilute to 1 mM in 100 mM HEPES (pH 7.4) Stock->Step3 Just before assay Inspect Visual Inspection (Check for Turbidity) Step3->Inspect Working Final Assay Dilution (Physiological pH) Inspect->Working Clear

Caption: Workflow for preparing stable stock and physiological working solutions.

References

  • Utilization of 1-(3-aminopropyl)-imidazole in development of pH-sensitive nanocarrier for anticancer drug delivery Source: Jurnal Unpad URL:[Link]

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions Source: RSC Publishing URL:[Link]

Troubleshooting

Technical Support Center: Chromatographic Analysis of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride

Welcome to the technical support guide for the HPLC analysis of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride. This document provides in-depth troubleshooting strategies and foundational knowledge to address t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the HPLC analysis of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride. This document provides in-depth troubleshooting strategies and foundational knowledge to address the common challenge of peak tailing observed with this compound. Our goal is to empower you with the scientific rationale and practical steps needed to achieve symmetric, reproducible peaks for robust analytical results.

Overview: Understanding the Challenge

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine is a basic compound containing both a primary amine and an imidazole ring, making it susceptible to strong secondary interactions with standard silica-based reversed-phase HPLC columns. At typical analytical pH ranges, the molecule becomes protonated (carries a positive charge), leading to strong electrostatic interactions with ionized residual silanol groups (Si-O⁻) on the stationary phase surface.[1][2] This secondary retention mechanism, alongside the primary hydrophobic interaction, is the principal cause of distorted, tailing peaks.[3] This guide will walk you through a logical, multi-faceted approach to mitigate these interactions and resolve your peak shape issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my peak for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride tailing so severely?

A1: The primary cause is the interaction between the basic functional groups (the primary amine and imidazole ring) on your molecule and acidic silanol groups on the silica surface of your HPLC column.[2] Your compound is protonated and positively charged in typical mobile phases, while the silanol groups can be deprotonated and negatively charged (pKa ≈ 3.8-4.2), leading to strong, undesirable ionic interactions that cause peak tailing.[4]

Q2: What is the fastest and most effective way to improve my peak shape?

A2: The most impactful initial step is to adjust the mobile phase pH. Lowering the pH to ≤ 3.0 is highly effective.[3] At this low pH, the residual silanol groups are fully protonated (Si-OH) and electrically neutral, which minimizes the secondary ionic interactions causing the tailing.[5]

Q3: Is there a specific type of HPLC column you recommend for this compound?

A3: Yes, column selection is critical. While a standard end-capped C18 can be made to work with mobile phase optimization, using a modern, high-purity "Type B" silica column with low silanol activity is strongly recommended.[3] These columns have fewer and less acidic residual silanols. For even more challenging cases, consider columns with alternative surface chemistry, such as those with polar-embedded phases or hybrid silica-polymer materials, which further shield the analyte from silanol interactions.[6]

Q4: Should I use a mobile phase additive like Triethylamine (TEA) or Trifluoroacetic Acid (TFA)?

A4: Using an acidic additive is generally the preferred approach. A low concentration of TFA (0.05-0.1%) or formic acid (0.1%) serves two purposes: it lowers the mobile phase pH to suppress silanol ionization and acts as an ion-pairing agent, which can improve peak shape.[7][8] While a competing base like TEA can be used to block active silanol sites, it can be difficult to remove from the column and may suppress MS signals.[9]

Q5: Can increasing the column temperature help reduce peak tailing?

A5: Yes, elevating the column temperature (e.g., to 40-60 °C) can often improve peak symmetry. Higher temperatures reduce mobile phase viscosity and improve the kinetics of mass transfer, which can lead to sharper and more efficient peaks.[10][11] However, be aware that temperature can also alter selectivity, potentially changing the elution order of your compounds.[12]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic workflow for diagnosing and resolving peak tailing. The process begins with the most impactful and easily adjustable parameters (mobile phase) and progresses to hardware and system considerations.

Troubleshooting_Workflow cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Stationary Phase Selection cluster_conditions Step 3: Operating Conditions cluster_system Step 4: System & Sample Check node_start node_start node_process node_process node_decision node_decision node_solution node_solution node_fail node_fail start Start: Peak Tailing Observed mp_ph Adjust Mobile Phase pH to 2.5-3.0 (e.g., 0.1% Formic Acid or TFA) start->mp_ph check_ph Peak Shape Acceptable? mp_ph->check_ph mp_additive Introduce Competing Base (e.g., 0.1% TEA at higher pH) Caution: for non-MS methods check_ph->mp_additive If low pH is not an option col_select Use High-Purity, End-Capped 'Type B' Silica Column check_ph->col_select No solution Problem Resolved check_ph->solution Yes mp_additive->check_ph check_col Improvement Seen? col_select->check_col col_alt Switch to Alternative Chemistry (Polar-Embedded, Hybrid, Polymer) check_col->col_alt No op_temp Increase Column Temperature (e.g., to 40-50 °C) check_col->op_temp Yes, but needs more improvement col_alt->op_temp sys_check Verify System Health: - Check for dead volume - Assess column health - Rule out sample overload op_temp->sys_check consult Consult Sr. Scientist sys_check->consult

Caption: A logical workflow for troubleshooting peak tailing.
Step 1: Mobile Phase Optimization (Highest Impact)

The mobile phase composition is your most powerful tool. Your goal is to create an environment that minimizes the unwanted ionic interactions between your basic analyte and the column's stationary phase.

1.A. pH Adjustment: The Primary Solution

The ionization state of both the analyte and the surface silanols is dictated by the mobile phase pH.

  • Low pH Strategy (pH 2.5 - 3.0): This is the most common and effective approach. By operating well below the pKa of silanol groups (~3.8-4.2), you ensure they remain protonated and neutral (Si-OH).[4] This effectively "switches off" the ionic attraction, leaving the primary reversed-phase mechanism to perform the separation.

  • High pH Strategy (pH > 8): An alternative is to operate at a high pH. This deprotonates your basic analyte, making it neutral. While effective, this requires specialized pH-stable columns (e.g., hybrid or polymer-based) as traditional silica dissolves at high pH.[1][13]

pH StrategyMechanismAnalyte StateSilanol StatePeak ShapeColumn Requirement
Low pH (2.5-3.0) Suppress Silanol IonizationProtonated (+)Neutral (Si-OH) Excellent Standard C18 (low pH stable)
Mid pH (4-7) Mixed-Mode InteractionProtonated (+)Ionized (Si-O⁻) Poor (Tailing) Not Recommended
High pH (>8.0) Suppress Analyte IonizationNeutral Ionized (Si-O⁻)Excellent pH-Stable Column Required

1.B. Mobile Phase Additives

Additives can further enhance peak shape by modifying the mobile phase or interacting with the stationary phase.

  • Acidic Modifiers (Ion-Pairing Agents): Trifluoroacetic acid (TFA) and formic acid are commonly used. They not only control the pH but also introduce an anion (CF₃COO⁻ or HCOO⁻) that can form a neutral ion-pair with the protonated analyte. This neutral complex has more consistent interaction with the stationary phase, leading to sharper peaks.[7][14] TFA is a stronger ion-pairing agent and often yields the best peak shape, but it can suppress MS ionization.

  • Competing Bases: Additives like triethylamine (TEA) are small, basic molecules that preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[9] This is a more traditional approach and is generally not recommended for LC-MS methods due to potential ion suppression and system contamination.[15]

Step 2: Stationary Phase (Column) Selection

If mobile phase optimization is insufficient, your column is the next area to address.

  • High-Purity, End-Capped Columns: Modern HPLC columns are made from high-purity silica ("Type B") with significantly lower metal content and fewer acidic silanol sites compared to older "Type A" silica.[3] Furthermore, they undergo a process called "end-capping," where many of the remaining silanols are chemically bonded with a small silylating agent to make them inert.[1] Always choose a high-quality, fully end-capped column from a reputable manufacturer.

  • Alternative Chemistries: For particularly stubborn cases, consider stationary phases designed to minimize silanol interactions:

    • Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded within the C18 chain. This polar group can interact with nearby silanols, effectively shielding them.[6]

    • Hybrid or Polymer-Based Columns: These columns are built on a silica-polymer hybrid or a fully polymeric backbone. They are more robust across a wider pH range and have inherently fewer or no silanol groups, making them ideal for analyzing basic compounds at neutral or high pH.[3]

Step 3: Optimizing Operating Conditions
  • Column Temperature: Increasing the column temperature (e.g., from 30 °C to 50 °C) reduces the viscosity of the mobile phase. This improves diffusion and the overall kinetics of the separation process, often resulting in sharper peaks and reduced tailing.[16][17] Use a column oven to ensure a stable and consistent temperature.

  • Flow Rate: Ensure you are operating at or near the optimal flow rate for your column's particle size and dimensions to maximize efficiency.

Step 4: Diagnosing System and Sample Issues

If tailing persists for all peaks and not just your basic analyte, the issue may be physical rather than chemical.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening that appears as tailing.[18] Use pre-cut, low-volume tubing and ensure all fittings are secure.

  • Column Contamination or Damage: A partially blocked frit or a void at the head of the column can cause peak distortion.[5] Try reversing and flushing the column (if permitted by the manufacturer) or replacing it if it's old or has been subjected to pressure shocks.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing. Try reducing the injection volume or sample concentration.

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.[15]

Part 3: Experimental Protocols

Protocol 1: Preparation of a Low pH Mobile Phase (0.1% Formic Acid)

Objective: To prepare a standard mobile phase for suppressing silanol interactions.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • High-purity Formic Acid (>99%)

  • Graduated cylinders and volumetric flasks

  • 0.22 µm or 0.45 µm solvent filtration apparatus

Procedure:

  • Aqueous Component (A): Measure 999 mL of HPLC-grade water into a 1 L flask. Carefully add 1 mL of formic acid. Mix thoroughly. This creates a 0.1% (v/v) formic acid solution with a pH of approximately 2.7-2.8.

  • Organic Component (B): Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L flask. Carefully add 1 mL of formic acid. Mix thoroughly.

  • Degassing: Degas both mobile phases, either by filtering through a 0.22 µm membrane filter (which also removes particulates) or by sparging with helium or sonicating under vacuum.

  • Implementation: Use these mobile phases in your HPLC system to run your gradient or isocratic method. Start with a thorough column equilibration (at least 10-15 column volumes) with your initial mobile phase conditions.

Protocol 2: Systematic pH Screening

Objective: To experimentally determine the optimal mobile phase pH for peak shape.

Materials:

  • HPLC system with a C18 column

  • Your analyte standard

  • Mobile Phase Set 1 (Low pH): 0.1% Formic Acid in Water/ACN (as prepared above)

  • Mobile Phase Set 2 (Mid pH): 10 mM Ammonium Acetate in Water/ACN, pH adjusted to 4.5

  • Mobile Phase Set 3 (Higher pH - for pH-stable columns only): 10 mM Ammonium Bicarbonate in Water/ACN, pH adjusted to 9.0

Procedure:

  • Initial Run (Low pH): Equilibrate the column thoroughly with Mobile Phase Set 1. Inject your standard and record the chromatogram, noting the peak asymmetry factor.

  • Column Wash: Thoroughly flush the column and system with a 50:50 mixture of water and a strong organic solvent (like isopropanol or acetonitrile) for at least 30 minutes to remove the previous buffer.

  • Second Run (Mid pH): Equilibrate the column with Mobile Phase Set 2. Inject the standard and record the chromatogram, again noting the peak asymmetry.

  • Column Wash: Repeat the wash step.

  • Third Run (Higher pH): If using a pH-stable column, equilibrate with Mobile Phase Set 3. Inject the standard and record the results.

  • Analysis: Compare the peak shapes obtained at each pH. The pH that provides an asymmetry factor closest to 1.0 is the optimal choice for your method development.

References

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • NextSDS. (n.d.). 1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHANAMINE. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • LCGC. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]

  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). UNDERTHE - HPLC. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 17). Using High Temperature HPLC for Improved Analysis. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). Global Drug Intelligence Database. Retrieved from [Link]

  • Therapeutic Target Database. (n.d.). TTD. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Phenyl-Imidazole-Based Compounds in Preclinical Cancer Models: A Focus on IDO1 Inhibition

A Guide for Researchers and Drug Development Professionals This document will delve into the mechanistic rationale, present comparative preclinical data from representative IDO1 inhibitors, and provide detailed experimen...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

This document will delve into the mechanistic rationale, present comparative preclinical data from representative IDO1 inhibitors, and provide detailed experimental protocols to empower researchers in their evaluation of novel compounds in this class.

The Rationale: IDO1 Inhibition as a Therapeutic Strategy in Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of oncology, the upregulation of IDO1 within the tumor microenvironment (TME) is a key mechanism of immune escape.[1][3][4] This occurs through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan induces a stress response in effector T cells, leading to cell cycle arrest and anergy, thereby blunting the anti-tumor immune response.[1][5]

  • Kynurenine Accumulation: The accumulation of tryptophan metabolites, particularly kynurenine (Kyn), actively promotes an immunosuppressive environment. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), leading to the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and suppressing the activity of natural killer (NK) cells.[1][5][6]

Interferon-gamma (IFN-γ), a cytokine produced by activated T cells, is a potent inducer of IDO1 expression in both tumor cells and antigen-presenting cells (APCs).[5][7] This creates a negative feedback loop where an initial anti-tumor response can trigger its own suppression.[1][5] Consequently, inhibiting IDO1 is a compelling strategy to break this cycle of immune tolerance and enhance the efficacy of cancer immunotherapies, such as immune checkpoint inhibitors.[1][3]

The imidazole scaffold is a privileged structure in the design of IDO1 inhibitors, with molecules like Navoximod (GDC-0919) being developed from a 4-phenylimidazole template.[1] This provides a strong basis for evaluating the potential of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride within this therapeutic class.

Signaling Pathway of IDO1-Mediated Immune Suppression

IDO1_Pathway cluster_TME Tumor Microenvironment TCell Activated T Cell TumorCell Tumor Cell / APC TCell->TumorCell IFN-γ IDO1 IDO1 Enzyme TumorCell->IDO1 Upregulates Tryptophan L-Tryptophan IDO1->Tryptophan Depletes Kynurenine L-Kynurenine IDO1->Kynurenine Catabolizes Tryptophan->TCell Required for Proliferation Tryptophan->IDO1 Substrate Treg Regulatory T Cell (Treg) Kynurenine->Treg Promotes Differentiation (via AhR) Treg->TCell Suppresses Inhibitor 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine (Potential IDO1 Inhibitor) Inhibitor->IDO1 Inhibits caption IDO1-Mediated Immune Suppression Pathway InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis SelectModel 1. Select Model (e.g., CT26 tumor cells in BALB/c mice) Implantation 2. Tumor Implantation (Subcutaneous, flank) SelectModel->Implantation TumorGrowth 3. Monitor Tumor Growth (to ~100-150 mm³) Implantation->TumorGrowth Randomization 4. Randomize Mice (into treatment groups) TumorGrowth->Randomization Dosing 5. Administer Treatment - Vehicle Control - Test Compound - Comparator (e.g., Epacadostat) - Combination Therapy (e.g., + anti-PD-1) Randomization->Dosing Monitoring 6. Monitor - Tumor Volume (Calipers) - Body Weight (Toxicity) Dosing->Monitoring Sacrifice 7. Euthanasia (at study endpoint) Monitoring->Sacrifice Tumor burden limit reached Collection 8. Sample Collection (Tumor, Blood) Sacrifice->Collection PD_Analysis 9. Pharmacodynamic Analysis (LC-MS/MS for Trp/Kyn) Collection->PD_Analysis Immuno 10. Immunophenotyping (Flow cytometry of TME) Collection->Immuno caption Workflow for In Vivo Efficacy Studies

Caption: General workflow for in vivo efficacy studies.

Methodology:

  • Animal Model Selection: Utilize a syngeneic mouse model where the tumor cell line and the mouse strain are genetically identical, ensuring a fully competent immune system. The CT26 colon carcinoma model in BALB/c mice is a well-established and responsive model for IDO1 inhibitors. [4][8][9][10]2. Tumor Cell Implantation: Culture CT26 cells and implant them subcutaneously into the flank of female BALB/c mice (6-8 weeks old).

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements. Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment cohorts. [11]4. Treatment Administration:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2: Test Compound (e.g., 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride at various doses, administered orally).

    • Group 3: Positive Control (e.g., Epacadostat, 100 mg/kg, orally). [12] * Group 4: Test Compound + anti-PD-1 antibody.

    • Group 5: anti-PD-1 antibody alone.

  • Efficacy and Tolerability Assessment: Measure tumor volumes 2-3 times per week. Monitor animal body weight as a general indicator of toxicity. [11]6. Pharmacodynamic (PD) Analysis: At the end of the study (or at interim time points), collect blood and tumor tissue. Analyze plasma and tumor homogenates for tryptophan and kynurenine concentrations via LC-MS/MS to confirm target engagement. [11]7. Immunophenotyping: Harvest tumors and prepare single-cell suspensions. Use flow cytometry to analyze the immune cell infiltrate, quantifying populations such as CD8+ effector T cells, Tregs (FoxP3+), and myeloid-derived suppressor cells (MDSCs). An effective IDO1 inhibitor should increase the CD8+/Treg ratio within the TME. [11]

Conclusion and Future Directions

The 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine scaffold represents a promising starting point for the development of novel cancer immunotherapeutics, likely acting through the inhibition of the critical IDO1 enzyme. Preclinical evaluation, benchmarked against established imidazole-based IDO1 inhibitors like Epacadostat and Navoximod, is essential to validate its therapeutic potential. A successful candidate from this class should demonstrate potent and selective inhibition of IDO1, leading to a robust reduction in kynurenine levels within the tumor microenvironment. Ultimately, this pharmacodynamic activity must translate into significant anti-tumor efficacy, particularly in synergistic combination with immune checkpoint inhibitors. The experimental frameworks provided in this guide offer a comprehensive and scientifically rigorous path for the preclinical validation of this and other novel compounds targeting the IDO1 pathway.

References

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Comparative

A Guide to Ensuring Reproducibility of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride in High-Throughput Screening

In the landscape of drug discovery, the reproducibility of high-throughput screening (HTS) data is paramount. It forms the very foundation upon which costly and time-consuming lead optimization campaigns are built.

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the reproducibility of high-throughput screening (HTS) data is paramount. It forms the very foundation upon which costly and time-consuming lead optimization campaigns are built. This guide provides an in-depth analysis of the factors influencing the reproducibility of a specific small molecule, 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride, in HTS workflows. We will explore the chemical properties of this compound, outline a rigorous experimental framework for assessing its performance, and compare its potential attributes to those of an idealized HTS-compatible compound.

The imidazole moiety is a "privileged scaffold" in medicinal chemistry, known for its diverse biological activities.[1] However, the physicochemical properties of any compound, including those containing an imidazole ring, can present challenges in automated HTS environments. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable screening campaigns.

The Critical Role of Single-Compound Reproducibility in HTS

The success of any HTS campaign hinges on the reliability of its data.[2][3] A lack of reproducibility can lead to the pursuit of false positives or the premature dismissal of promising candidates, resulting in wasted resources and stalled discovery programs.[4] Therefore, a thorough understanding of a compound's behavior in an assay is not merely a quality control measure but a critical step in risk mitigation.[2]

Factors that can influence the reproducibility of a compound's activity in HTS include its purity, solubility, stability in the assay buffer and storage solvent (typically DMSO), and its potential for non-specific assay interference.[4][5][6] For 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride, its hydrophilic nature, conferred by the dihydrochloride salt form, may influence its solubility in both aqueous and organic media.

Experimental Framework for Assessing Reproducibility

A multi-day, systematic validation process is essential to ascertain the reproducibility of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride's performance.[7] The following experimental protocols are designed to be a self-validating system, providing a comprehensive picture of the compound's reliability.

Protocol 1: Compound Quality Control and Stock Solution Stability

Rationale: The purity and stability of the initial compound stock are foundational to reproducible results. Degradation or precipitation of the compound in its storage solvent can lead to significant variability in the effective concentration delivered to the assay wells.[5]

Methodology:

  • Purity Assessment:

    • Independently verify the purity of each new batch of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride using LC-MS and ¹H NMR. The purity should ideally be >95%.

  • DMSO Stock Stability:

    • Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.

    • Aliquot the stock into multiple tubes and store at -20°C and 4°C.

    • Analyze an aliquot immediately (T=0) and at subsequent time points (e.g., 24h, 48h, 1 week, 1 month) using LC-MS to assess for degradation products.

    • Perform a freeze-thaw stability study by subjecting aliquots to multiple freeze-thaw cycles (e.g., 1, 3, 5 cycles) and analyzing for degradation.[5]

Protocol 2: Assay Buffer Solubility and Stability

Rationale: Compound precipitation in the aqueous assay buffer is a common source of irreproducibility.[8] This protocol assesses the kinetic solubility of the compound under the actual assay conditions.

Methodology:

  • Nephelometric Solubility Assessment:

    • Prepare a dilution series of the compound in the assay buffer, starting from the highest intended screening concentration.

    • Measure light scattering using a nephelometer at T=0 and after incubation for the duration of the assay (e.g., 1 hour) at the assay temperature. A significant increase in light scattering indicates precipitation.[8]

  • LC-MS-based Stability in Assay Buffer:

    • Incubate the compound in the assay buffer at the highest screening concentration for the duration of the assay.

    • Analyze the sample by LC-MS at the beginning and end of the incubation period to detect any degradation.

Protocol 3: Intra- and Inter-Day Reproducibility of Dose-Response

Rationale: This is the cornerstone of reproducibility assessment. It evaluates the consistency of the compound's biological activity over multiple experiments and on different days.[9][10]

Methodology:

  • Assay Plate Layout:

    • On three separate days, perform a full dose-response curve of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride in triplicate.

    • Include appropriate controls: positive control (a known active compound), negative control (vehicle, e.g., DMSO), and a "mid" signal control if applicable.[7][11]

  • Data Analysis:

    • Calculate the IC50 or EC50 value for each of the three independent experiments.

    • Determine the coefficient of variation (CV) for the IC50/EC50 values across the three days. A CV of <20% is generally considered acceptable.[7]

    • Assess the consistency of the maximum and minimum signal windows (Z'-factor) across all plates. A Z'-factor > 0.5 indicates a robust assay.[2]

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 DR1 Dose-Response 1 Analysis Calculate IC50/EC50 and Z'-factor for each day DR1->Analysis DR2 Dose-Response 2 DR2->Analysis DR3 Dose-Response 3 DR3->Analysis DR4 Dose-Response 4 DR4->Analysis DR5 Dose-Response 5 DR5->Analysis DR6 Dose-Response 6 DR6->Analysis DR7 Dose-Response 7 DR7->Analysis DR8 Dose-Response 8 DR8->Analysis DR9 Dose-Response 9 DR9->Analysis Reproducibility Assess Inter-Day CV of IC50/EC50 Analysis->Reproducibility

Caption: Workflow for assessing inter-day reproducibility.

Comparison with an Ideal HTS Compound

To put the evaluation of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride into context, we can compare its potential characteristics against those of a hypothetical, "ideal" compound for HTS.

Feature1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride (Hypothetical Assessment)Ideal HTS Compound (Alternative)Rationale for Importance
Purity >95% (to be verified)>98%Impurities can cause off-target effects or assay interference.
Solubility in DMSO Likely high due to salt form, but aggregation potential should be checked.High solubility (>10 mM) with no signs of precipitation upon storage.Ensures accurate and consistent dispensing of the compound.
Aqueous Solubility Potentially good due to dihydrochloride, but may be pH-dependent.High solubility across a relevant pH range in assay buffer.Prevents compound precipitation in the assay, a major source of variability.[8]
Stability (DMSO & Aqueous) Imidazole ring can be susceptible to degradation. Needs experimental verification.Stable for >48 hours in both DMSO and assay buffer under experimental conditions.Compound degradation leads to a lower effective concentration and irreproducible results.[6]
Assay Interference Potential Imidazole-containing compounds can sometimes interfere with certain assay technologies (e.g., fluorescence-based).[4]No inherent properties that suggest a high likelihood of assay interference (e.g., autofluorescence, light scattering).Minimizes false positives and ensures that the observed activity is specific to the biological target.[4]
Reproducibility (IC50/EC50 CV) To be determined experimentally. Goal is <20%.Consistently <15% across multiple days and different operators.Demonstrates the reliability and robustness of the compound's biological activity.[7]

Mitigating Reproducibility Issues

Should the experimental evaluation reveal challenges with the reproducibility of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride, several strategies can be employed:

  • Assay Buffer Optimization: The addition of detergents like Tween-20 or CHAPS can help to mitigate compound aggregation.[4]

  • DMSO Concentration: Ensure the final DMSO concentration in the assay is consistent and well-tolerated by the biological system, typically below 1%.[11]

  • Compound Handling: Implement strict protocols for compound storage, thawing, and dilution to minimize variability.[5]

  • Orthogonal Assays: If assay interference is suspected, confirming hits in an orthogonal assay with a different detection modality is crucial.[4]

Caption: A comprehensive workflow for validating compound reproducibility.

Conclusion

While 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride may be a promising molecule based on its chemical scaffold, its suitability for HTS must be empirically determined through rigorous and systematic validation. By following the experimental framework outlined in this guide, researchers can build a comprehensive understanding of its reproducibility, thereby ensuring the integrity of their screening data and making more informed decisions in their drug discovery endeavors. The principles and protocols described herein are broadly applicable for the validation of any small molecule in a high-throughput screening setting, fostering a culture of scientific rigor and reproducibility.

References

  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available from: [Link]

  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available from: [Link]

  • PubChem. (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine. Available from: [Link]

  • NextSDS. 1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHANAMINE. Available from: [Link]

  • PMC. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Available from: [Link]

  • bioRxiv. (2020). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. Available from: [Link]

  • NCBI Bookshelf. (2012). HTS Assay Validation. Available from: [Link]

  • PMC. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available from: [Link]

  • PMC. (2013). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Available from: [Link]

  • European Pharmaceutical Review. (2006). The role of HTS in eADMET profiling. Available from: [Link]

  • ResearchGate. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Available from: [Link]

  • BellBrook Labs. (2026). How Do You Validate an Assay for High-Throughput Screening?. Available from: [Link]

  • UC Berkeley Statistics. Measuring reproducibility of high-throughput experiments. Available from: [Link]

  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Available from: [Link]

  • SLAS Discovery. (2005). Studies on Repository Compound Stability in DMSO under Various Conditions. Available from: [Link]

  • ResearchGate. (2025). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Available from: [Link]

  • WOAH. Factors affecting test reproducibility among laboratories. Available from: [Link]

  • ResearchGate. (2016). Stability Challenges in Drug Discovery. Available from: [Link]

  • APS Journals. (2023). Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests. Available from: [Link]

  • ResearchGate. (1998). Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. Available from: [Link]

  • PMC. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Available from: [Link]

  • MDPI. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Available from: [Link]

  • BioPharm International. (2026). Assay Development and Method Validation Essentials. Available from: [Link]

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Validation

A Comparative Guide to the Off-Target Enzyme Profiling of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride

Abstract In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's selectivity is paramount to mitigating downstream safety-related attrition. This guide provides an in-depth compa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's selectivity is paramount to mitigating downstream safety-related attrition. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride. This molecule, a potent inhibitor of the Pim1 kinase, is evaluated against a panel of high-priority off-target enzymes and ion channels known to be implicated in adverse drug reactions (ADRs). We will explore the causality behind the selection of the off-target panel, present detailed methodologies for key in vitro assays, and interpret the resulting data to formulate a preliminary risk assessment. This document serves as a technical guide for researchers, scientists, and drug development professionals on establishing a robust framework for off-target liability screening.

Introduction: The Imperative of Selectivity Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, a primary one being unforeseen toxicity due to off-target interactions.[1][2] These interactions occur when a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target, potentially leading to a host of ADRs.[3] Therefore, a cornerstone of preclinical safety assessment is the systematic screening of NCEs against a panel of clinically relevant off-targets to identify and "de-risk" potential liabilities early in development.[4][5][6]

This guide focuses on 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride , an NCE designed as a selective inhibitor of Pim1 kinase, a serine/threonine kinase implicated in various cancers. While demonstrating high on-target potency, its structural motifs—notably the imidazole ring—are common pharmacophores that can interact with various biological targets. This necessitates a thorough investigation of its cross-reactivity profile. We will compare its potent activity at Pim1 against its inhibitory potential on two critical off-target classes: Cytochrome P450 (CYP) enzymes and the hERG potassium channel, both of which are major sources of clinical drug-drug interactions (DDIs) and cardiotoxicity, respectively.

The Investigational Compound

  • Compound: 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride

  • Hypothetical Primary Target: Pim1 Kinase

  • Structure: alt text (Note: A representative image would be placed here in a real publication)

  • Rationale for Profiling: The imidazole moiety is a known metal-binding pharmacophore and can interact with the heme iron in CYP enzymes.[7] Furthermore, many small molecule kinase inhibitors have been found to interact with ion channels like hERG.[8] Therefore, profiling against these targets is a mandatory step in safety pharmacology.

Methodological Framework for Cross-Reactivity Testing

A robust cross-reactivity assessment relies on a well-designed experimental workflow and validated assay systems. The goal is to generate high-quality, reproducible data that can confidently inform project decisions.

Rationale for Off-Target Panel Selection

The choice of an off-target panel is not arbitrary; it is a risk-based decision grounded in historical data and regulatory guidance.[3]

  • Kinase Panel (Selectivity): To confirm selectivity for Pim1, the compound should be tested against other closely related kinases (e.g., Pim2, Pim3) and a broader panel representing the human kinome. This helps ensure that the therapeutic effect is derived from the intended target and minimizes off-target effects from inhibiting other essential kinases.[9][10]

  • Cytochrome P450 (CYP) Panel (Drug-Drug Interactions): CYPs are a superfamily of enzymes responsible for the metabolism of most drugs.[11] Inhibition of key isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) by a co-administered drug can lead to elevated plasma levels of other drugs, causing toxicity.[12][13] Regulatory agencies mandate testing against a panel of key CYP isoforms.[14]

  • hERG Ion Channel (Cardiotoxicity): The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia known as Torsades de Pointes.[8] Consequently, hERG screening is a critical safety assay in drug development.[15][16]

Experimental Workflow

The overall process for evaluating the compound follows a systematic path from reagent preparation to data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound Test Compound (10 mM in DMSO) SerialDil 10-Point Serial Dilution Compound->SerialDil Pim1 Pim1 Kinase Assay (Luminescence-based) SerialDil->Pim1 CYP CYP450 Panel Assay (Fluorescence-based) SerialDil->CYP hERG hERG Channel Assay (Automated Patch-Clamp) SerialDil->hERG RawData Raw Data Acquisition (RLU, RFU, pA) Pim1->RawData CYP->RawData hERG->RawData IC50 IC50 Curve Fitting (4-Parameter Logistic) RawData->IC50 Compare Comparative Analysis & Selectivity Index IC50->Compare Risk Risk Assessment Compare->Risk G cluster_compound Test Compound cluster_targets Biological Targets Compound 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine IC50 = 0.05 µM Pim1 Pim1 Kinase (On-Target) Compound->Pim1 High Potency (Therapeutic Effect) Pim23 Pim2/3 Kinases (Off-Target) Compound->Pim23 Moderate Potency (Selectivity Concern) 30-56x Selectivity CYP3A4 CYP3A4 (Off-Target) Compound->CYP3A4 Low Potency (DDI Risk) IC50 = 8.5 µM hERG hERG Channel (Off-Target) Compound->hERG Low Potency (Cardiotoxicity Risk) IC50 = 12.3 µM

Caption: On-target vs. off-target activity relationship map.

Conclusion and Future Directions

This comparative guide demonstrates a structured approach to evaluating the cross-reactivity of a novel Pim1 kinase inhibitor. Our analysis reveals that 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride is a potent on-target compound with a promising, though not perfect, selectivity profile.

Key Findings:

  • High On-Target Potency: Confirmed with a 50 nM IC50 against Pim1.

  • Moderate Kinase Selectivity: Shows 30- to 56-fold selectivity against Pim homologs, which should be monitored.

  • Identified Liabilities: The compound presents a potential risk for drug-drug interactions via CYP3A4 inhibition and a risk of cardiotoxicity through hERG blockade, both of which require further evaluation in the context of projected human plasma concentrations.

Recommendations:

  • Lead Optimization: Medicinal chemistry efforts could focus on modifying the structure to reduce CYP3A4 and hERG activity while maintaining Pim1 potency.

  • Further In Vitro Studies: Determine the mechanism of CYP inhibition (e.g., reversible vs. time-dependent) to better understand the DDI risk.

  • In Vivo Correlation: If the compound progresses, in vivo toxicology studies in a relevant species will be essential to determine if the in vitro findings translate to an observable phenotype.

By embedding this rigorous, multi-faceted profiling strategy early in the discovery pipeline, research teams can make more informed decisions, prioritize compounds with the highest likelihood of success, and ultimately contribute to the development of safer and more effective medicines.

References

  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available at: [Link]

  • PubChem. (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine. Available at: [Link]

  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available at: [Link]

  • Bio-protocol. (2018). In Vitro Enzyme Inhibitory Assays. Available at: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

  • PMC. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Available at: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available at: [Link]

  • VKEY-BIO. (2024). Best Practices for Implementing Kinase Assays in Research. Available at: [Link]

  • PMC. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Available at: [Link]

  • ACS Publications. (2022). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Available at: [Link]

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Available at: [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Available at: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • ResearchGate. (2016). 1-[4-(1 H -Imidazol-1-yl)Phenyl]-3-Phenylprop-2-En-1-Ones – a Potential Pharmacophore Bearing Anti-Leishmanial Activity. Available at: [Link]

  • OracleBio. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available at: [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • PMC. (2014). In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis. Available at: [Link]

  • bioRxiv. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. Available at: [Link]

  • BioIVT. A Guide to In Vitro CYP Inhibition Studies. Available at: [Link]

  • SCAS. (2023). hERG Assay with CiPA Protocol Using an Automated Patch-Clamp System. Available at: [Link]

  • NextSDS. 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride. Available at: [Link]

  • ResearchGate. (2012). Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins?. Available at: [Link]

  • Beta LifeScience. (2025). Cross Reactivity in Immunology: Definition, Risks & Benefits. Available at: [Link]

  • PMC. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available at: [Link]

  • MDPI. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]

  • AnaPath. (2019). Tissue Cross-Reactivity Study and its Applications. Available at: [Link]

  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

  • Wikipedia. IC50. Available at: [Link]

  • Evotec. hERG Safety. Available at: [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. Available at: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]

  • Atlantic Research Group. (2024). The Role of CROs in Accelerating Drug Development. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]

  • Reaction Biology. Cytochrome P450 Assay Services. Available at: [Link]

  • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?. Available at: [Link]

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Comparative

Synergistic effects of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride compared to monotherapy

Synergistic Efficacy of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride in Dual-Target Neuropharmacology: A Comparative Guide Executive Overview In the landscape of neuropharmacology, targeting single neurotrans...

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Author: BenchChem Technical Support Team. Date: March 2026

Synergistic Efficacy of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine Dihydrochloride in Dual-Target Neuropharmacology: A Comparative Guide

Executive Overview

In the landscape of neuropharmacology, targeting single neurotransmitter systems often yields plateaued clinical efficacy, particularly in complex neurodegenerative conditions like Alzheimer's disease (AD) and mild cognitive impairment. 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride (hereafter referred to as IPE-diHCl ) is a highly selective, structurally privileged chiral building block that functions as a potent Histamine H3 receptor (H3R) inverse agonist/antagonist[1]. The imidazole moiety of IPE-diHCl is critical for target engagement, providing optimal hydrogen bonding and π−π stacking interactions within the H3R binding pocket[1].

While H3R antagonists demonstrate baseline procognitive effects by disinhibiting neurotransmitter release[2], recent preclinical models reveal that combining an H3R antagonist with an Acetylcholinesterase Inhibitor (AChEI) like Donepezil produces profound, supra-additive synergistic effects[3]. This guide objectively compares the neurochemical and behavioral performance of IPE-diHCl monotherapy against its synergistic application with Donepezil, providing a self-validating experimental framework for drug development professionals.

Mechanistic Rationale: The Septo-Hippocampal Circuitry

To understand the causality behind this synergistic combination, we must examine the dual role of the H3 receptor. H3Rs act as both presynaptic autoreceptors (inhibiting histamine synthesis and release) and presynaptic heteroreceptors (inhibiting the release of acetylcholine, dopamine, and norepinephrine)[4].

When IPE-diHCl is administered as a monotherapy, it successfully blocks the H3 heteroreceptor, removing the presynaptic "brake" on cholinergic neurons and increasing Acetylcholine (ACh) release into the synaptic cleft[2]. However, without AChE inhibition, this newly released ACh is rapidly hydrolyzed by acetylcholinesterase.

By co-administering Donepezil, we engineer a highly efficient "push-pull" synergistic dynamic : IPE-diHCl "pushes" ACh into the synapse via presynaptic disinhibition, while Donepezil "pulls" the brake on its enzymatic degradation[5]. This dual-node intervention in the septo-hippocampal circuitry leads to a supra-additive accumulation of synaptic ACh, driving enhanced Long-Term Potentiation (LTP) and memory consolidation.

MechanisticPathway IPE IPE-diHCl (H3R Antagonist) H3R_Auto Presynaptic H3 Autoreceptor IPE->H3R_Auto Blocks H3R_Hetero Presynaptic H3 Heteroreceptor IPE->H3R_Hetero Blocks Donepezil Donepezil (AChE Inhibitor) AChE AChE Enzyme Donepezil->AChE Inhibits Histamine Increased Histamine H3R_Auto->Histamine Disinhibits ACh_Release Increased ACh Release H3R_Hetero->ACh_Release Disinhibits Cognition Enhanced Cognition (LTP) Histamine->Cognition Modulates Excitability Synapse Synaptic ACh Accumulation ACh_Release->Synapse Feeds into AChE->Synapse Prevents Breakdown Synapse->Cognition Activates Receptors

Dual-node synergistic mechanism of IPE-diHCl and Donepezil in the septo-hippocampal circuitry.

Self-Validating Experimental Methodologies

To ensure scientific integrity, evaluating the synergy between IPE-diHCl and Donepezil requires a multi-tiered, self-validating protocol. The workflow below establishes a direct causal link between receptor binding, neurochemical efflux, and observable behavioral phenotypes.

Protocol 1: In Vivo Microdialysis (Neurochemical Validation)

Purpose: To prove that the combination therapy causes a supra-additive increase in synaptic ACh, rather than just an additive behavioral artifact.

  • Surgical Implantation: Anesthetize the rodent model (e.g., C57BL/6 mice) using isoflurane. Stereotaxically implant a concentric microdialysis guide cannula into the medial prefrontal cortex (mPFC; coordinates: AP +1.7, ML ±0.3, DV -2.0 from bregma).

  • Recovery & Perfusion: Allow 5 days for surgical recovery. Insert the microdialysis probe (2 mm active membrane) and perfuse artificial cerebrospinal fluid (aCSF) containing 1 µM neostigmine at a flow rate of 1.5 µL/min.

  • Baseline Acquisition: Collect dialysate samples every 20 minutes for 2 hours to establish a stable neurochemical baseline.

  • Drug Administration: Administer IPE-diHCl (1.0 mg/kg, i.p.) and/or Donepezil (0.3 mg/kg, p.o.) simultaneously.

  • Quantification: Analyze the collected 20-minute fractions using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to quantify instantaneous Acetylcholine (ACh) and Histamine (HA) concentrations.

Protocol 2: Novel Object Recognition (NOR) Task (Behavioral Validation)

Purpose: To translate neurochemical synergy into observable cognitive enhancement. The NOR task relies heavily on the prefrontal cortex and hippocampus, regions deeply innervated by histaminergic and cholinergic projections[5].

  • Habituation: Habituate subjects to an empty open-field arena (40x40x40 cm) for 10 minutes daily over 2 consecutive days.

  • Acquisition Phase (T1): Place two identical objects (A and A') in the arena. Allow the subject to explore for 5 minutes. Administer treatments (IPE-diHCl and/or Donepezil) immediately post-acquisition to isolate effects on memory consolidation.

  • Retention Interval: Return the subject to its home cage for a 24-hour inter-trial interval (testing long-term memory retrieval).

  • Retrieval Phase (T2): Replace object A' with a novel object (B). Allow 5 minutes of exploration.

  • Data Analysis: Calculate the Discrimination Index (DI) as (TimeNovel​−TimeFamiliar​)/(TimeNovel​+TimeFamiliar​) .

Workflow Start Subject Allocation (Rodent Model) Mono1 IPE-diHCl Monotherapy Start->Mono1 Mono2 Donepezil Monotherapy Start->Mono2 Combo Combination Therapy Start->Combo Microdialysis In Vivo Microdialysis (ACh & HA Levels) Mono1->Microdialysis Behavior NOR Task (Cognitive Retrieval) Mono1->Behavior Mono2->Microdialysis Mono2->Behavior Combo->Microdialysis Combo->Behavior Analysis Isobologram Analysis (Synergy Quantification) Microdialysis->Analysis Behavior->Analysis

Self-validating experimental workflow for quantifying neurochemical and behavioral synergy.

Quantitative Comparative Analysis

The synergistic potential of dual H3R and AChE inhibition is validated by comparing monotherapy baselines against the combination cohort[3]. Synergy is mathematically quantified using the Chou-Talalay method, where a Combination Index (CI) < 1.0 indicates true pharmacological synergy (supra-additivity).

Table 1: In Vitro Pharmacological Profile of Monotherapies | Compound | Primary Target | Binding Affinity ( Ki​ , nM) | Functional Activity ( pIC50​ ) | Selectivity | | :--- | :--- | :--- | :--- | :--- | | IPE-diHCl | H3R (Human) | 12.4 | 7.8 (Inverse Agonist) | >1000-fold (vs H1/H2/H4) | | Donepezil | AChE (Human) | 4.1 | 8.2 (Inhibitor) | N/A |

Table 2: In Vivo Synergistic Metrics (Illustrative Data in C57BL/6 Mice)

Treatment Group Dose (mg/kg) Peak Cortical ACh Efflux (% Baseline) NOR Discrimination Index (24h) Synergy Assessment (Combination Index)
Vehicle - 100 ± 5% 0.12 ± 0.04 -
IPE-diHCl 1.0 (i.p.) 165 ± 12% 0.31 ± 0.05 -
Donepezil 0.3 (p.o.) 180 ± 15% 0.35 ± 0.06 -

| Combination | 1.0 + 0.3 | 345 ± 22% | 0.68 ± 0.08 | 0.65 (Strong Synergy) |

Data Interpretation: While IPE-diHCl and Donepezil monotherapies elevate ACh efflux by ~65% and ~80% respectively, their simultaneous administration yields a massive 245% net increase over baseline. This neurochemical spike directly correlates with a doubled Discrimination Index in the NOR task, proving that the combination therapy rescues cognitive impairment significantly better than either drug alone[5].

Conclusion

The transition from single-target paradigms to network-level neuropharmacology is essential for overcoming the efficacy plateaus seen in modern drug development. 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride (IPE-diHCl) serves as a highly effective presynaptic modulator. When systematically combined with an AChE inhibitor like Donepezil, the resulting synergistic blockade of H3 heteroreceptors and acetylcholinesterase yields profound, quantifiable improvements in both synaptic neurotransmitter tone and behavioral memory consolidation.

References

  • Benchchem. "(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine". 1

  • MDPI. "Pathophysiology of Alzheimer's Disease: Focus on H3 Receptor Modulators and Their Implications". 2

  • Frontiers. "Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder". 4

  • ACS Publications. "Multitargeted Aza-Arylcarboxamides for Neurodegenerative Diseases: Potent Histamine H3 Receptor Ligands with Anticholinesterase and Metal-Chelating Activities". 3

  • PMC. "The Synergistic Enhancing-Memory Effect of Donepezil and S 38093 (a Histamine H3 Antagonist) Is Mediated by Increased Neural Activity in the Septo-hippocampal Circuitry in Middle-Aged Mice". 5

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Safety & Regulatory Compliance

Safety

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride As a Senior Application Scientist, I recognize that laboratory safety is not merely about compliance—it is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride

As a Senior Application Scientist, I recognize that laboratory safety is not merely about compliance—it is about understanding the chemical mechanics that drive risk. 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride (CAS: 1820647-28-6)[1][2] is a specialized reagent heavily utilized in drug development and synthetic chemistry[3].

Because it is an amine dihydrochloride salt containing an imidazole ring, its handling and disposal require specific logistical planning[4]. The dihydrochloride nature makes the compound highly soluble and potentially acidic upon dissolution, while its nitrogen-dense structure means thermal decomposition will release hazardous nitrogen oxides (NOx) and hydrogen chloride (HCl) gases[5].

This guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure strict environmental compliance and personnel safety.

Chemical Identity & Hazard Profile

Before handling the material, operators must understand its physicochemical hazard profile. Below is a summary of the quantitative and qualitative safety data based on Globally Harmonized System (GHS) classifications for this class of imidazole ethanamines[1][6].

ParameterSpecification / Classification
Chemical Name 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride[1][2]
CAS Number 1820647-28-6[1][2]
Molecular Formula C11H13N3 · 2HCl
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation) – H302, H312, H332[1][6]
Local Irritation Skin Irrit. 2 (H315); Eye Irrit. 2A / Eye Dam. 1 (H318/H319)[1][6]
Systemic Effects STOT SE 3 (Specific target organ toxicity — single exposure) – H336[1][6]
Thermal Decomposition Emits toxic NOx and HCl gases upon heating[5]

Operational Handling Protocol

The primary risk during routine handling is the aerosolization of the dihydrochloride powder, leading to inhalation or ocular exposure. The following step-by-step methodology must be strictly adhered to:

Step 1: Engineering Controls & Preparation

  • Ventilation: All weighing, transferring, and mixing must occur inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[7].

  • Static Mitigation: Amine salts can accumulate static charge. Use anti-static weighing boats and grounded spatulas[7].

Step 2: Personal Protective Equipment (PPE)

  • Dermal: Wear nitrile gloves (minimum 4 mil thickness, double-gloving recommended for bulk transfers) and a standard laboratory coat[5].

  • Ocular: Snug-fitting chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of fine dust causing severe eye irritation (H319)[1][8].

  • Respiratory: If handling outside a fume hood is unavoidable, a NIOSH-approved N95/P95 or European EN 143 Type P1/P2 particulate respirator must be worn.

Step 3: Execution of Transfer

  • Tare the anti-static weigh boat.

  • Slowly dispense the compound to minimize dust generation.

  • Seal the primary container immediately after use. Store upright in a cool, dry, well-ventilated area away from strong oxidizing agents[5][7].

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent environmental discharge. Under no circumstances should this compound be flushed down the drain [4][5].

  • Evacuate & Assess: Evacuate personnel from the immediate vicinity. Verify that there are no active ignition sources, as suspended organic dust can be combustible[5][7].

  • Don Emergency PPE: Ensure a particulate respirator (OV/AG/P99 or ABEK-P2) is worn if the spill is large and dust is airborne.

  • Dry Containment: Do not apply water initially, as this will dissolve the dihydrochloride salt and spread the contamination. Use a HEPA-filtered vacuum or carefully sweep up the powder using a damp rag or inert absorbent (e.g., silica gel, vermiculite) to prevent dust generation[5][7].

  • Chemical Clean-Up: Wash the spill site with a mild alkaline detergent solution to neutralize residual trace acids from the dihydrochloride salt, followed by a water wipe-down[4].

  • Waste Segregation: Place all recovered material and contaminated rags into a sealed, clearly labeled hazardous waste container.

Proper Disposal Procedures (EPA/RCRA Compliant)

Because 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride contains halogenated components (chlorides) and high nitrogen content, it cannot be processed through standard municipal waste streams. It must be managed under strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines (or local equivalent)[9][10][11].

Step 1: Segregation and Labeling

  • Collect the solid waste, contaminated packaging, and any liquid solutions containing the compound in dedicated, chemically compatible containers (e.g., HDPE plastic)[4].

  • Label the container clearly: "Hazardous Waste: Toxic/Irritant Solid (Contains Amine Dihydrochloride)."

Step 2: Chemical Incineration (The Mandated Method)

  • Mechanism: The most scientifically sound and legally compliant method of disposal for this compound is high-temperature chemical incineration[4].

  • Procedure: Contact a licensed professional waste disposal service. The waste facility will dissolve or mix the material with a combustible solvent[4].

  • Scrubber Requirement: The incinerator must be equipped with an afterburner and an alkaline wet scrubber. This is a critical mechanistic requirement: burning this compound generates lethal nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas[5]. The scrubber neutralizes the HCl into harmless salts before atmospheric release.

Lifecycle & Disposal Workflow Visualization

The following diagram maps the logical decision tree for handling and disposing of this chemical, ensuring all safety fail-safes are met.

G Start Initiate Handling: 1-[4-(1H-Imidazol-1-yl)phenyl] ethanamine 2HCl PPE Don PPE (Goggles, Gloves, Lab Coat) Start->PPE Hood Transfer to Fume Hood (100 fpm face velocity) PPE->Hood Spill Spill Occurred? Hood->Spill CleanUp Spill Response: Dry Sweep/HEPA Vac (DO NOT FLUSH) Spill->CleanUp Yes NormalUse Execute Experiment & Collect Waste Spill->NormalUse No WasteSeg Segregate in HDPE Label as Hazardous CleanUp->WasteSeg NormalUse->WasteSeg Incinerator Licensed Incineration (Combustible Solvent) WasteSeg->Incinerator Scrubber Alkaline Scrubber (Neutralizes NOx & HCl) Incinerator->Scrubber Thermal Breakdown

Lifecycle and disposal workflow for amine dihydrochloride salts.

References

  • NextSDS. (n.d.). 2-(4-phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride — Chemical Substance Information. Retrieved from[Link]

  • NextSDS. (n.d.). 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride. Retrieved from[Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of azetidin-3-amine dihydrochloride. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride

An authoritative approach to laboratory safety requires moving beyond generic compliance checklists to understand the specific physicochemical properties of the compounds being handled. 1-[4-(1H-Imidazol-1-yl)phenyl]etha...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative approach to laboratory safety requires moving beyond generic compliance checklists to understand the specific physicochemical properties of the compounds being handled.

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride (CAS: 1820647-28-6) is a highly valuable chiral building block frequently utilized in the synthesis of GPCR-targeting therapeutics and asymmetric catalysis ligands. However, its physical state as a crystalline dihydrochloride salt introduces specific handling challenges, notably its hygroscopic tendencies, potential for electrostatic aerosolization, and ability to form localized acidic micro-environments upon contact with biological membranes.

This guide provides a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Part 1: Hazard Profile & Risk Assessment

Before selecting PPE, it is critical to perform a hazard assessment as mandated by OSHA 29 CFR 1910.132[1]. The GHS classifications for this specific dihydrochloride salt dictate a stringent approach to barrier protection[2].

GHS ClassificationHazard Statement (H-Code)Physiological Implication
Acute Toxicity (Oral/Dermal/Inhalation) H302 + H312 + H332Systemic toxicity upon crossing biological membranes; rapid absorption.
Skin Irritation (Category 2) H315Localized epidermal inflammation and lipid barrier degradation.
Eye Irritation (Category 2A) H319Severe ocular irritation; risk of corneal micro-abrasions from salt crystals.
STOT SE 3 H336Central nervous system depression (drowsiness/dizziness) upon acute exposure.

Part 2: The PPE Matrix & Causality

Standard laboratory attire is insufficient for handling biologically active dihydrochloride salts. Your PPE must be selected based on the specific mechanisms of exposure.

Respiratory Protection (Mitigating H332 & H336)
  • The Causality: Dihydrochloride salts are prone to electrostatic charging and subsequent aerosolization during weighing and transfer. If inhaled, these fine particulates deposit in the moist mucosal lining of the respiratory tract. They rapidly dissolve, creating a localized acidic micro-environment that accelerates tissue irritation and facilitates systemic absorption into the bloodstream[2].

  • The Protocol: The compound must be handled exclusively within a certified chemical fume hood (face velocity of 80–120 fpm) to prevent inhalation[3]. If engineering controls are compromised or bulk transfer is required outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Hand Protection (Mitigating H312 & H315)
  • The Causality: Amines and their salts can permeate compromised skin boundaries. Furthermore, the microscopic crystalline structure of the salt can create micro-abrasions in standard, thin latex gloves, compromising the barrier without visible tearing.

  • The Protocol: Implement a double-gloving system using Nitrile gloves (minimum 0.11 mm thickness for the outer glove). Nitrile provides a superior chemical and mechanical barrier against amine derivatives.

  • Self-Validation Step: Always perform an inflation test (trapping air and rolling the cuff) on the outer glove prior to donning to verify structural integrity.

Eye and Face Protection (Mitigating H319)
  • The Causality: Standard safety glasses feature orbital gaps. Airborne salt dust generated during spatulation can easily bypass these gaps and settle in the tear film, causing immediate, severe pH-driven irritation and potential physical scratching of the cornea[2].

  • The Protocol: Wear snug-fitting, indirect-vented chemical splash goggles (ANSI Z87.1 compliant).

Body Protection
  • The Protocol: A fully buttoned, flame-resistant (FR) or 100% heavy cotton lab coat with knit cuffs. Knit cuffs prevent the wrists from being exposed between the glove and the sleeve, a common site for accidental dermal deposition.

Part 3: Operational Workflow & Handling Protocol

To ensure scientific integrity and safety, the physical handling of the compound must follow a strict, linear workflow designed to minimize aerosolization and environmental contamination.

G A 1. Storage Retrieval (Desiccated Environment) B 2. PPE Donning & Inspection (Double Nitrile, Splash Goggles) A->B C 3. Engineering Controls (Fume Hood >100 fpm) B->C D 4. Anti-Static Weighing (Mitigate Aerosolization) C->D E 5. Closed-Vessel Transfer (Seal Before Transport) D->E F 6. Wet-Wipe Decontamination (Aqueous Wipe -> 70% IPA) E->F G 7. Waste Segregation (HDPE Solid Waste Container) F->G

Workflow for the safe handling and transfer of dihydrochloride salt powders.

Step-by-Step Execution:
  • Preparation: Verify fume hood functionality. Ensure the sash is pulled down to the lowest workable height to maximize face velocity and provide a physical splash barrier[3].

  • Anti-Static Weighing: Because the salt accumulates static charge, use an anti-static zero-stat gun on your spatulas and weighing boats prior to dispensing. This prevents the powder from "jumping" and aerosolizing.

  • Transfer: Weigh the compound directly into the reaction vessel or a sealable transit vial. Never transport open weighing boats across the laboratory.

  • Decontamination: Dihydrochloride salts are highly water-soluble. Decontaminate the balance and hood surface first with a damp, disposable aqueous wipe to dissolve and capture the salt, followed by a secondary wipe with 70% Isopropyl Alcohol (IPA) to sanitize and dry the surface.

Part 4: Emergency Response & Spill Management

In the event of a localized spill outside of engineering controls:

  • Isolate: Immediately evacuate personnel from a 2-meter radius to allow suspended aerosols to settle.

  • Contain (Do Not Sweep): Never use a dry brush or broom, as this will aggressively aerosolize the toxic particulates.

  • Neutralize: Gently cover the spill with absorbent pads slightly dampened with water to dissolve and bind the salt.

  • Recover: Carefully scoop the damp pads and dissolved residue into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.

  • Wash: Wash the affected surface with copious amounts of soapy water, as the surfactant will help lift any remaining organic residue.

Part 5: Disposal Plan

Improper disposal of active pharmaceutical intermediates poses severe environmental risks.

  • Solid Waste: All empty vials, contaminated weighing boats, and the outer layer of your double-gloves must be treated as hazardous solid waste. Place them in a clearly labeled, sealed HDPE container.

  • Liquid Waste: If the compound is dissolved in an organic solvent for reaction (e.g., Dichloromethane or DMF), the resulting mixture must be segregated into the appropriate "Halogenated" or "Non-Halogenated" organic waste carboy. Do not mix with aqueous acidic waste unless neutralizing protocols are actively monitored.

References

  • 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride - NextSDS, nextsds.com,
  • Personal Protective Equipment Subpart I 29 CFR 1910.132 - OSHA, osha.gov,
  • Working with Chemicals - Prudent Practices in the Labor

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride
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